molecular formula C20H19ClO10 B15592751 Cyanidin 3-xyloside

Cyanidin 3-xyloside

Cat. No.: B15592751
M. Wt: 454.8 g/mol
InChI Key: ORTBMTXABUAMJS-VDPRRUGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanidin 3-xyloside is a useful research compound. Its molecular formula is C20H19ClO10 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19ClO10

Molecular Weight

454.8 g/mol

IUPAC Name

(2S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol chloride

InChI

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17?,18?,20+;/m1./s1

InChI Key

ORTBMTXABUAMJS-VDPRRUGISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cyanidin 3-Xyloside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. As a glycoside of cyanidin, it consists of a cyanidin aglycone linked to a xylose sugar moiety. This compound has garnered significant interest in the scientific community due to its potential health benefits, which are largely attributed to its antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of cyanidin 3-xyloside, along with detailed experimental protocols for its isolation, characterization, and biological evaluation.

Chemical Structure and Properties

This compound, an anthocyanidin-3-O-glycoside, is a phenolic compound characterized by a cyanidin core O-glycosidically linked to a xylose sugar at the C3-position.[1]

Chemical Identifiers
IdentifierValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(β-D-xylopyranosyloxy)-1-benzopyrylium chloride
CAS Number 29761-24-8[2]
Molecular Formula C₂₀H₁₉ClO₁₀[3]
Molecular Weight 454.81 g/mol [3]
SMILES C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--O)O">C@@HO)O)O)O)O.[Cl-][3]
InChI InChI=1S/C20H18O10.ClH/c21-7-16-17(26)18(27)20(30-16)29-15-6-10-12(24)4-9(22)5-14(10)28-19(15)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-21,26-27H,7H2,(H3-,22,23,24,25);1H/p+1/t16-,17+,18-,20-;/m1./s1[4]
Physicochemical Properties
PropertyValueSource
Melting Point >105°C (decomposition)[5]
Solubility Slightly soluble in water and methanol.
logP (Predicted) 1.06
pKa (Strongest Acidic, Predicted) 6.39
UV-Vis λmax ~520 nm (Visible), ~280 nm (UV) (in acidic methanol, typical for cyanidin glycosides)[6]
Storage Temperature Store at 0-8°C

Note: Some of the physicochemical properties are based on predictions or data from closely related compounds due to the limited availability of experimentally determined values specifically for this compound.

Biological Activities and Signaling Pathways

This compound, along with other cyanidin glycosides, exhibits a range of biological activities that are of great interest for drug development and nutritional science.

Antioxidant Activity

This compound is a potent antioxidant. Its ability to scavenge free radicals is a key mechanism behind its protective effects against various diseases. Studies on anthocyanins from sources like black raspberry, where cyanidin 3-xylosylrutinoside is a major component, have demonstrated significant antioxidant potential using assays such as DPPH, ABTS, and FRAP.[7][8] The antioxidant capacity of cyanidin glycosides is attributed to the hydroxyl groups on the B-ring of the cyanidin aglycone.

Anti-inflammatory Effects

Cyanidin and its glycosides have been shown to possess significant anti-inflammatory properties.[9] These effects are mediated through the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway . Cyanidin glycosides can inhibit the activation of NF-κB, a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory induces C3X This compound C3X->IKK inhibits

Figure 1. Simplified diagram of the inhibitory effect of this compound on the NF-κB signaling pathway.
Anticancer Activity

Cyanidin and its glycosides have demonstrated anticancer potential in various cancer cell lines.[11] The mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[12] Key signaling pathways implicated in the anticancer effects of cyanidin glycosides include the modulation of pro-apoptotic proteins like Bax and caspases, and the down-regulation of anti-apoptotic proteins such as Bcl-2.[11] Furthermore, cyanidin-3-glucoside has been shown to inhibit tumor growth in vivo.[13]

G C3G Cyanidin Glycosides Bax Bax C3G->Bax upregulates Bcl2 Bcl-2 C3G->Bcl2 downregulates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Figure 2. General mechanism of apoptosis induction by cyanidin glycosides in cancer cells.

Experimental Protocols

Isolation and Purification of this compound from Aronia melanocarpa (Black Chokeberry)

Aronia melanocarpa is a rich source of various cyanidin glycosides, including this compound.[14] The following protocol is a representative method for its isolation and purification.

G Start Fresh Aronia Berries Extraction Extraction with acidified Methanol (0.5% TFA) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Partition Partition against Ethyl Acetate Concentration->Partition AqueousPhase Aqueous Phase Partition->AqueousPhase ColumnChrom Amberlite XAD-7HP Column Chromatography AqueousPhase->ColumnChrom Wash Wash with Water ColumnChrom->Wash Elution Elute with acidified Methanol Wash->Elution Sephadex Sephadex LH-20 Column Chromatography Elution->Sephadex Fractions Collect Fractions Sephadex->Fractions HPLC HPLC Analysis for Purity Fractions->HPLC End Pure this compound HPLC->End

References

A Technical Guide to the Natural Sources of Cyanidin 3-xyloside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of Cyanidin (B77932) 3-xyloside, a bioactive anthocyanin of significant interest for its potential applications in pharmaceuticals and nutraceuticals. This document details the quantitative distribution of this compound in various plant species, outlines comprehensive experimental protocols for its extraction and analysis, and illustrates the core biosynthetic pathway.

Quantitative Distribution of Cyanidin 3-xyloside

This compound is found in a variety of fruits and other plant tissues, often contributing to their red, purple, and blue pigmentation. The concentration of this compound can vary significantly depending on the plant species, cultivar, maturity, and environmental conditions. The following table summarizes the quantitative data available for key plant sources.

Plant SourceScientific NameTissueConcentration (mg/100g Fresh Weight)Reference(s)
Black ChokeberryAronia melanocarpaFruit43.76 - 48.05[1][2]
BlackberryRubus spp.Fruit4.60 - 17.81[3]
Purple SunflowerHelianthus annuusHullsPresent (quantification not specified)[4]
Black RaspberryRubus occidentalisFruitPresent as Cyanidin-3-xylosylrutinoside[5]

Experimental Protocols

Accurate extraction and quantification of this compound are crucial for research and development. The following protocols are representative methodologies based on established techniques for anthocyanin analysis.

Extraction of this compound from Plant Material

This protocol describes a general method for the efficient extraction of this compound from fresh or frozen plant tissue.

Materials:

  • Fresh or frozen plant sample (e.g., berries)

  • Extraction Solvent: Methanol (B129727) acidified with 1.0 N HCl (85:15, v/v) or a citric acid-sodium citrate (B86180) buffer (pH 3.0)[6][7]

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Weigh approximately 10-30 grams of the plant material. If fresh, wash and blot dry. If frozen, use directly. For improved extraction, grind the sample to a fine powder or homogenize.[7]

  • Extraction:

    • Mix the ground sample with the acidified methanol extraction solvent at a solid-to-liquid ratio of 1:10 to 1:50 (w/v).[6][7]

    • Sonicate the mixture for 15-20 minutes.

    • Alternatively, shake the mixture in the dark at a controlled temperature (e.g., 30-60°C) for 20-100 minutes.[6]

  • Centrifugation: Centrifuge the mixture at 7500 rpm for 10-15 minutes at 4°C to pellet the solid material.[7]

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process with the remaining pellet and combine the supernatants.

  • Solvent Evaporation: Reduce the volume of the combined supernatants using a rotary evaporator at a temperature below 40°C to prevent degradation of the anthocyanins.

  • Filtration: Filter the concentrated extract through a 0.45 µm syringe filter prior to HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: 0.1% trifluoroacetic acid or 0.1% phosphoric acid in Milli-Q water.[8][9]

    • Solvent B: Acetonitrile.[8]

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, gradually increasing it over 15-30 minutes to elute compounds of increasing hydrophobicity. A starting point could be 5% B, increasing to 20% B over 15 minutes.[9]

  • Flow Rate: 0.4 - 1.0 mL/min.[8][9]

  • Detection Wavelength: 520-530 nm for anthocyanins.[8][10]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 10-100 µL.[8][9]

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Analysis: Inject the filtered plant extract onto the HPLC system.

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Confirmation can be achieved using mass spectrometry (LC-MS).

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.[8]

Visualizations

Biosynthesis of Cyanidin Glycosides

The following diagram illustrates the key steps in the biosynthesis of cyanidin-based anthocyanins, including the final glycosylation step that can lead to the formation of this compound.

Cyanidin Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Flavonoid Pathway cluster_2 Glycosylation Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cyanidin_3_xyloside This compound Cyanidin->Cyanidin_3_xyloside UGT/XGT

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow

The diagram below outlines the general workflow for the extraction and quantification of this compound from a plant source.

Experimental Workflow Start Plant Material Collection Preparation Sample Preparation (Grinding/Homogenization) Start->Preparation Extraction Solvent Extraction (e.g., Acidified Methanol) Preparation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Solvent Evaporation (Rotary Evaporator) Supernatant->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

Caption: Workflow for this compound analysis.

References

A Technical Guide to the Identification of Cyanidin 3-Xyloside in Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies used to identify and quantify cyanidin (B77932) 3-xyloside, a significant anthocyanin, in fruit extracts. It includes detailed experimental protocols for extraction and analysis, a summary of quantitative data from various fruit sources, and visual workflows to illustrate the key processes involved. This guide is intended to serve as a practical resource for professionals in natural product research and drug development.

Quantitative Analysis of Cyanidin Glycosides in Fruits

Cyanidin 3-xyloside and its related glycosides are found in a variety of fruits, particularly in berries with dark pigmentation. The concentration of these compounds can vary significantly depending on the fruit species, cultivar, and growing conditions. Black raspberries and chokeberries are notably rich sources.[1][2]

Fruit SourceCompoundMean Concentration (mg/100 g Fresh Weight)Reference
Black ChokeberryCyanidin 3-O-xyloside45.90[2][3]
Blackberry (raw, various cultivars)Cyanidin 3-O-xyloside9.74 (Range: 4.60 - 17.81)[4]
Black RaspberryCyanidin 3-xylosylrutinosidePredominant anthocyanin (49-58% of total)[1]
Black RaspberryCyanidin 3-rutinosideSecond most abundant (24-40% of total)[1]
Red RaspberryCyanidin 3-xylosylrutinosideIdentified as a main component[5]

Experimental Protocols

The accurate identification and quantification of this compound require a multi-step approach involving efficient extraction followed by robust analytical techniques.

Extraction of Anthocyanins from Fruit Samples

The goal of the extraction process is to efficiently isolate anthocyanins from the solid fruit matrix while minimizing their degradation.

2.1.1 Solvent Extraction

  • Principle: Anthocyanins are typically extracted using solvents that can disrupt plant cell walls and solubilize the pigments. Acidification of the solvent is crucial to maintain the stability of the anthocyanins in their colored flavylium (B80283) cation form.

  • Protocol:

    • Homogenize fresh or frozen fruit samples into a fine pulp.

    • Extract the pulp multiple times (typically 3-5 times) with a solvent mixture such as methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1.0% formic acid) at a ratio of approximately 5:1 (solvent volume: sample weight).[6][7][8]

    • Combine the extracts and centrifuge at approximately 5,000 x g for 5-10 minutes to pellet solid debris.[7][8]

    • Collect the supernatant for further purification or direct analysis. The crude extract can be concentrated using a rotary evaporator at a low temperature (e.g., 30-40°C) if necessary.[7]

2.1.2 Ultrasound-Assisted Extraction (UAE)

  • Principle: Ultrasound waves create acoustic cavitation, which disrupts cell walls and enhances solvent penetration, leading to more efficient and rapid extraction compared to conventional methods.[5]

  • Optimized Protocol (Red Raspberry Example):

    • Use a solvent-to-material ratio of 4:1 (mL/g).[5]

    • Apply ultrasonic power of 400 W.[5]

    • Set the extraction time to 200 seconds.[5]

    • This method has been shown to be highly efficient, yielding approximately 78% of the total red pigments from red raspberries.[5]

Analytical Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the definitive method for identifying and quantifying specific anthocyanins like this compound. Nuclear Magnetic Resonance (NMR) is used for unambiguous structural confirmation.[1][9]

2.2.1 High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. Reversed-phase columns are most common for anthocyanin analysis.

  • Typical Protocol:

    • Column: A reversed-phase C18 or Phenyl Hydride column (e.g., 250 x 4.6 mm, 4 µm particle size) is commonly used.[10][11]

    • Mobile Phase A: Water with an acid modifier, typically 0.1% to 1% formic acid.[10][11]

    • Mobile Phase B: Acetonitrile, often with the same acid concentration.[10][11]

    • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5%), gradually increasing to elute more hydrophobic compounds. An example gradient is:

      • Start at 5% B.

      • Increase linearly to 21-30% B over 20-30 minutes.[10][12]

      • Increase to 40% B over the next 15 minutes.[10]

    • Flow Rate: 0.4 - 0.6 mL/min.[10][11]

    • Detection: A Diode Array Detector (DAD) or UV-Vis spectrophotometer is used to monitor the eluent at the characteristic absorbance maximum for anthocyanins (~520 nm).[9]

2.2.2 Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: MS/MS provides structural information by detecting the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products. This is highly specific and sensitive.

  • Protocol:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanins.[9]

    • MS1 Scan: The mass spectrometer first scans for the [M]+ ion of the target compound. For this compound, the molecular formula is C20H19O10+, corresponding to a monoisotopic mass of 419.0978 g/mol .[13]

    • MS2 Fragmentation (Collision-Induced Dissociation): The parent ion is selected and fragmented. A characteristic fragmentation pattern for anthocyanin glycosides is the loss of the sugar moiety, resulting in the detection of the aglycone. For any cyanidin glycoside, this yields the cyanidin aglycone fragment with an m/z of 287.[14]

    • Quantification: Selected Reaction Monitoring (SRM) mode is used for quantification, where the instrument specifically monitors the transition from the parent ion to a characteristic fragment ion (e.g., m/z 419 -> 287 for this compound).[15]

2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. It is the gold standard for confirming the identity and structure of novel or complex compounds.

  • Protocol:

    • The anthocyanin of interest must first be isolated and purified, often using techniques like High-Speed Counter-Current Chromatography (HSCCC).[6][16]

    • The purified compound is dissolved in a deuterated solvent (e.g., CD3OD).

    • Both 1H NMR and 13C NMR spectra are acquired.

    • The resulting spectra are analyzed to confirm the cyanidin backbone, the identity of the sugar (xylose), and the linkage position, confirming the structure as this compound. This technique was crucial in confirming the structure of the more complex cyanidin 3-xylosylrutinoside in black raspberries.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the identification of this compound.

G General Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_result Confirmation FruitSample Fruit Sample (e.g., Berries) Extraction Extraction (Acidified Solvent) FruitSample->Extraction Purification Filtration / Centrifugation Extraction->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC MS MS/MS Detection (ESI+) HPLC->MS DataAnalysis Data Analysis MS->DataAnalysis Confirmation Identification Confirmed (Retention Time, m/z, Fragments) DataAnalysis->Confirmation G Analytical Logic for MS/MS Identification HPLC_Peak Chromatographic Peak (Specific Retention Time) MS1 MS1 Scan Detects Parent Ion [M]+ HPLC_Peak->MS1 Elutes from column MS2 MS2 Fragmentation of Parent Ion MS1->MS2 Selects m/z 419 Fragment_Ion Key Fragment Ion Detected (Cyanidin Aglycone, m/z 287) MS2->Fragment_Ion Produces fragments Confirmation Identity Confirmed: This compound Fragment_Ion->Confirmation Provides structural proof G Simplified Cyanidin Biosynthesis Pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Flavonoid Flavonoid Pathway Intermediate Phenylalanine->Flavonoid Cyanidin_Aglycone Cyanidin (Aglycone) Flavonoid->Cyanidin_Aglycone C3X This compound Cyanidin_Aglycone->C3X UDP_Xylose UDP-Xylose (Sugar Donor) Glycosyltransferase Glycosyltransferase (Enzyme) UDP_Xylose->Glycosyltransferase Glycosyltransferase->C3X

References

The Biochemical Profile and Cellular Mechanisms of Cyanidin 3-Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin with significant therapeutic potential. This document details its physicochemical properties, outlines key experimental protocols for its study, and explores its molecular mechanisms of action, particularly its role in modulating cellular signaling pathways.

Core Physicochemical Data

Quantitative data for Cyanidin 3-xyloside is summarized below, providing essential information for researchers and developers.

PropertyValueSource(s)
CAS Number 29761-24-8[1][2][3]
Molecular Formula C₂₀H₁₉ClO₁₀ (Chloride form)[1][2]
C₂₀H₁₉O₁₀⁺ (Cation form)
Molecular Weight 454.81 g/mol (Chloride form)[1][2]
419.4 g/mol (Cation form)
Synonyms 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(D-xylopyranosyloxy)-1-benzopyrylium chloride[1][2]

Biological Activities and Therapeutic Potential

This compound, a member of the anthocyanin class of flavonoids, is recognized for its potent antioxidant and anti-inflammatory properties. These effects are attributed to its ability to scavenge free radicals and modulate inflammatory signaling cascades. Research on closely related cyanidin glycosides suggests that these compounds can play a significant role in mitigating oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.

Experimental Protocols

Detailed methodologies for the extraction, purification, and functional analysis of this compound are crucial for reproducible research.

Isolation and Purification

A common method for the isolation and purification of cyanidin glycosides from plant material is High-Speed Counter-Current Chromatography (HSCCC).

Protocol: HSCCC for Anthocyanin Separation

  • Crude Extraction : Macerate the plant material (e.g., fruit peels, berries) with a solution of methanol (B129727) acidified with 0.1% HCl. Concentrate the extract under reduced pressure.

  • Solvent System Preparation : Prepare a biphasic solvent system. A common system for anthocyanins is tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (e.g., in a 2:2:1:5:0.01 v/v ratio).

  • HSCCC Operation :

    • Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).

    • Rotate the column at a specific speed (e.g., 800 rpm).

    • Pump the mobile phase (the lower phase) into the column at a set flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent.

  • Fraction Collection and Analysis : Continuously monitor the effluent with a UV-Vis detector at a wavelength of 520 nm. Collect fractions at regular intervals. Analyze the purity of the fractions containing the target compound by High-Performance Liquid Chromatography (HPLC).

Antioxidant Capacity Assays

The antioxidant activity of this compound can be quantified using several established assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure :

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in a suitable solvent.

    • In a 96-well plate, add a specific volume of the sample solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle : This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a loss of color that is proportional to the antioxidant concentration.

  • Procedure :

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the this compound sample to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution and mix thoroughly.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle : This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Procedure :

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Add the FRAP reagent to a microplate well.

    • Add the this compound sample and mix.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • The results are typically expressed as Fe²⁺ equivalents.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages
  • Principle : This assay assesses the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Procedure :

    • Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Cell Viability Assay (MTT) : Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for a further 24 hours to determine non-toxic concentrations.

    • NO Production Measurement :

      • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

      • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

      • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

      • Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

      • Read the absorbance at 540 nm. A decrease in nitrite concentration indicates an anti-inflammatory effect.

Cellular Signaling Pathways

While direct research on the signaling pathways modulated by this compound is emerging, extensive studies on the closely related Cyanidin 3-glucoside (C3G) and the parent aglycone, Cyanidin, provide a strong basis for its likely mechanisms of action. These primarily involve the modulation of key pathways in inflammation and oxidative stress response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyanidin and its glycosides have been shown to inhibit this pathway.[2][4]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters NFkB_active NF-κB (active) IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates C3X This compound C3X->IKK inhibits MAPK_Modulation cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activate JNK->Transcription_Factors activate p38->Transcription_Factors activate C3X This compound C3X->MAPKK inhibits phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binding/ inactivation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation C3X This compound C3X->Keap1 induce conformational change in Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 induce conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates

References

The Occurrence of Cyanidin 3-Xyloside in Berries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of cyanidin (B77932) 3-xyloside, a specific anthocyanin, in various berry species. This document summarizes quantitative data, details relevant experimental protocols for its identification and quantification, and explores the potential signaling pathways this compound may modulate, based on current scientific literature.

Quantitative Occurrence of Cyanidin 3-Xyloside in Berries

This compound is a cyanidin monoglycoside that has been identified in several berry species. The concentration of this phytochemical can vary significantly depending on the berry type, cultivar, growing conditions, and maturity at harvest. The following table summarizes the available quantitative data for this compound in various berries.

Berry SpeciesCommon NameMean Content (mg/100g FW)Minimum Content (mg/100g FW)Maximum Content (mg/100g FW)Reference(s)
Aronia melanocarpaBlack Chokeberry45.9043.7648.05[1][2]
Rubus spp.Blackberry9.744.6017.81[3]
Amelanchier alnifoliaSaskatoon BerryPresent, not quantified--[4][5][6]
Vaccinium myrtillusBilberryPresent, not quantified--[7]
Vaccinium arctostaphylosCaucasian BlueberryPresent, not quantified--[8][9]
Rubus occidentalisBlack RaspberryPresent, not quantified--

FW: Fresh Weight. Data for Saskatoon Berry, Bilberry, Caucasian Blueberry, and Black Raspberry indicates the presence of this compound, but specific quantitative data was not available in the cited literature.

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in berries are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Extraction of Anthocyanins from Berries

A generalized protocol for the extraction of this compound from berry samples is as follows:

  • Sample Preparation: Homogenize fresh or frozen berry samples to a fine powder or puree.

  • Solvent System: Utilize an acidified methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol with 1% formic acid) as the extraction solvent. The acidic conditions help to stabilize the anthocyanins in their flavylium (B80283) cation form.

  • Extraction Procedure:

    • Mix the homogenized berry sample with the extraction solvent in a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Employ ultrasonication or mechanical shaking for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.

    • Centrifuge the mixture to separate the solid residue from the liquid extract.

    • Collect the supernatant and repeat the extraction process on the residue to ensure complete recovery of anthocyanins.

    • Combine the supernatants for subsequent analysis.

  • Purification (Optional): For cleaner samples, the crude extract can be passed through a C18 solid-phase extraction (SPE) cartridge to remove sugars, organic acids, and other polar compounds.

HPLC-MS/MS Analysis

The following outlines a typical HPLC-MS/MS method for the analysis of this compound:

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1-1%) to maintain an acidic pH.

    • Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.

  • Gradient Program: The gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute compounds with increasing hydrophobicity.

  • Detection:

    • Photodiode Array (PDA) or Diode Array Detector (DAD): Monitors the absorbance at a specific wavelength for anthocyanins, typically around 520 nm.

    • Mass Spectrometer (MS): An electrospray ionization (ESI) source in positive ion mode is used.

      • Full Scan MS: To identify the molecular ion of this compound ([M]+ at m/z 419).

      • Tandem MS (MS/MS): To confirm the identity by fragmenting the parent ion and observing the characteristic daughter ion of cyanidin (m/z 287).

  • Quantification: Quantification is achieved by comparing the peak area of the identified this compound in the sample to a calibration curve generated using a certified reference standard.

Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is limited. However, due to its structural similarity to other well-studied cyanidin glycosides, particularly cyanidin-3-O-glucoside (C3G), it is plausible that it exerts its biological effects through similar mechanisms. The primary activities attributed to cyanidin derivatives are antioxidant and anti-inflammatory effects.

Antioxidant Signaling Pathway

Cyanidin glycosides are known to enhance the cellular antioxidant defense system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11][12]

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3X This compound Keap1 Keap1 C3X->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes activates transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to

Caption: Proposed antioxidant signaling pathway of this compound via Nrf2.

Anti-inflammatory Signaling Pathways

Chronic inflammation is implicated in numerous diseases. Cyanidin glycosides have been shown to inhibit key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15][16][17]

Anti_inflammatory_Signaling_Pathway cluster_pathways Signaling Cascades C3X This compound MAPK MAPK Pathway (p38, JNK, ERK) C3X->MAPK inhibits IKK IKK Complex C3X->IKK inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) InflammatoryStimuli->MAPK InflammatoryStimuli->IKK Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6, TNF-α) MAPK->Proinflammatory_Genes activates transcription factors IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Proinflammatory_Genes translocates to nucleus and activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling of this compound.

It is also plausible that this compound could modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is another critical signaling cascade in inflammation.[3][18][19]

JAK_STAT_Signaling_Pathway C3X This compound JAK JAK C3X->JAK inhibits Cytokines Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor binds Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression translocates to nucleus and activates transcription

Caption: Proposed inhibition of the JAK/STAT pathway by this compound.

Conclusion

This compound is a noteworthy anthocyanin present in a variety of berries, with particularly high concentrations found in black chokeberry. Standardized analytical methods, primarily HPLC-MS/MS, are essential for its accurate quantification. While direct evidence for its modulation of specific signaling pathways is still emerging, its structural similarity to other cyanidin glycosides suggests a strong potential for antioxidant and anti-inflammatory activities through pathways such as Nrf2, NF-κB, MAPK, and JAK/STAT. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

Methodological & Application

Application Note: HPLC Analysis of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantitative analysis of Cyanidin 3-xyloside in various sample matrices using High-Performance Liquid Chromatography (HPLC). This methodology is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development.

Introduction

This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many fruits and vegetables. Beyond their role as colorants, anthocyanins are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of specific anthocyanins like this compound is crucial for quality control of food products, standardization of herbal extracts, and pharmacokinetic studies. This protocol outlines a robust HPLC method for the separation and quantification of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of this compound and related compounds. These values may vary depending on the specific instrumentation and exact experimental conditions.

ParameterValueSource
Linearity Range 15.625 - 500 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.2 mg/kg (for soft drinks)[2]
Limit of Quantification (LOQ) Not explicitly stated
Accuracy (Recovery %) 96.5 - 102.6%[1]
Precision (RSD %) Intra-day: 2.1 - 8.2%[1]
Inter-day: 4.1 - 17.1%[1]

Experimental Protocol

This section details the necessary steps for the HPLC analysis of this compound, from sample preparation to data analysis.

Materials and Reagents
  • This compound analytical standard

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid (or Trifluoroacetic acid)

  • Hydrochloric acid (for extraction)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (v/v)[4]

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 520 nm[2][6][7]

  • Injection Volume: 10 µL[7]

  • Gradient Elution: A typical gradient would be to start with a low percentage of solvent B, and gradually increase the concentration to elute the analyte of interest. An example gradient is as follows:

Time (minutes)% Solvent A% Solvent B
0955
158020
208020
22955
30955
Sample Preparation

The sample preparation procedure will vary depending on the matrix.

For Plant Material (e.g., fruits, leaves):

  • Homogenize the sample to a fine powder.

  • Extract a known weight of the powdered sample with methanol acidified with hydrochloric acid (e.g., 85:15, v/v).[8]

  • Sonicate the mixture for 15 minutes.[8]

  • Centrifuge the mixture and collect the supernatant.[8]

  • Repeat the extraction process on the pellet to ensure complete extraction.[8]

  • Combine the supernatants and evaporate to a smaller volume using a rotary evaporator.[8]

  • The concentrated extract can be further purified using Solid Phase Extraction (SPE) if necessary.

  • Prior to injection, filter the final extract through a 0.45 µm syringe filter.

For Liquid Samples (e.g., beverages):

  • Adjust the pH of the sample to approximately 2.0.[2]

  • For milk-based drinks, extract with 50% methanol in 0.1% formic acid.[2]

  • Centrifuge to remove any precipitates.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.[9]

Standard Preparation
  • Prepare a stock solution of this compound in methanol with a small amount of acid (e.g., 0.1% HCl) to ensure stability.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

Data Analysis
  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the analytical standard.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Plant Material) Extraction Extraction with Acidified Methanol Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Calibration_Standards Calibration Standards Dilution->Calibration_Standards HPLC_System HPLC System Filtration->HPLC_System Inject Calibration_Standards->HPLC_System Inject C18_Column C18 Column HPLC_System->C18_Column Separation Detection PDA/UV-Vis Detector (520 nm) C18_Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration_Curve Calibration Curve Generation Chromatogram->Calibration_Curve Quantification Quantification of This compound Chromatogram->Quantification Calibration_Curve->Quantification Final_Result Final Result (Concentration) Quantification->Final_Result

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes & Protocols: Quantification of Cyanidin 3-xyloside in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanidin (B77932) 3-xyloside is an anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many plants.[1][2] It is found in various fruits and berries, such as black chokeberries, apples, and raspberries.[3] Beyond its role as a natural colorant, Cyanidin 3-xyloside is of significant interest to researchers and drug development professionals for its potential antioxidant properties and other health benefits.[1] Accurate quantification of this compound in plant tissues is crucial for quality control in the food and supplement industries, for assessing the therapeutic potential of plant extracts, and for fundamental botanical research.

This document provides detailed protocols for the extraction and quantification of this compound from plant tissues using several established analytical techniques, including UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Sample Preparation and Extraction Protocol

Principle: The successful quantification of this compound is highly dependent on an efficient extraction process that maximizes yield while minimizing degradation. Anthocyanins are sensitive to pH, light, and temperature.[4][5] Extraction is typically performed using acidified solvents to maintain the stable flavylium (B80283) cation form of the anthocyanin.[6]

Materials and Reagents:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Extraction Solvent: Methanol (B129727) or ethanol (B145695) with 0.1% - 1% Hydrochloric Acid (HCl) or Formic Acid (FA)[6][7]

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • 0.45 µm syringe filters

Protocol:

  • Homogenization: Weigh approximately 0.2 - 1.0 g of fresh or freeze-dried plant tissue. If using fresh tissue, immediately freeze it in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This prevents enzymatic degradation.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 10 mL of acidified extraction solvent (e.g., 85:15 methanol:1.0 N HCl v/v or methanol with 1% FA).[8]

  • Sonication/Agitation: Vortex the mixture thoroughly. For enhanced extraction, sonicate the sample for 15-30 minutes in an ultrasonic bath, keeping the water cool to prevent heat degradation.[8] Alternatively, incubate on a shaker in the dark at 4°C for 4-12 hours.[9]

  • Centrifugation: Centrifuge the mixture at 4,000-7,500 rpm for 10-15 minutes at 4°C to pellet the solid plant material.[8]

  • Collection: Carefully decant the supernatant into a clean tube. For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the extraction solvent, and the supernatants can be combined.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an amber vial to remove any remaining particulate matter before analysis.

  • Storage: Store the extract at -20°C or below in the dark until analysis to prevent degradation.[10]

Section 2: Quantification Methods

Three common methods for the quantification of anthocyanins are detailed below, ranging from a general estimation of total content to highly specific and sensitive measurements.

Protocol 1: Total Anthocyanin Content by pH Differential Spectrophotometry

Principle: This method relies on the structural transformation of anthocyanins in response to pH changes. In acidic conditions (pH 1.0), the flavylium cation is the predominant form, which is intensely colored. At a higher pH (4.5), the molecule is converted to a colorless hemiketal form.[11][12] The difference in absorbance at the maximum wavelength (λ-vis max, ~520 nm for cyanidin derivatives) is proportional to the total anthocyanin concentration.[12][13]

Materials and Reagents:

  • Potassium Chloride (KCl) buffer, 0.025 M, pH 1.0

  • Sodium Acetate (CH₃COONa) buffer, 0.4 M, pH 4.5

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare Buffers:

    • pH 1.0 Buffer: Dissolve 1.86 g of KCl in ~980 mL of distilled water. Adjust the pH to 1.0 using concentrated HCl, then bring the final volume to 1000 mL.[11]

    • pH 4.5 Buffer: Dissolve 54.43 g of CH₃COONa in ~960 mL of distilled water. Adjust the pH to 4.5 using concentrated HCl, then bring the final volume to 1000 mL.

  • Sample Dilution: Prepare two dilutions of the plant extract from Section 1.

    • Dilute one aliquot with the pH 1.0 buffer.

    • Dilute a second aliquot with the pH 4.5 buffer.

    • The dilution factor (DF) should be adjusted so that the absorbance at λ-vis max of the pH 1.0 solution is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[11]

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for 15-20 minutes.

    • Measure the absorbance of each dilution at the λ-vis max for cyanidin (typically ~520 nm) and at 700 nm (to correct for haze).[11]

  • Calculation:

    • Calculate the absorbance difference (A): A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Calculate the total monomeric anthocyanin concentration, expressed as cyanidin 3-glucoside equivalents (a common reference standard):

      • Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)

      • Where:

        • MW (Molecular Weight): 449.2 g/mol for cyanidin 3-glucoside.

        • DF : Dilution Factor.

        • ε (Molar absorptivity): 26,900 L·mol⁻¹·cm⁻¹ for cyanidin 3-glucoside.[10]

        • L (Pathlength): 1 cm.

G Principle of pH Differential Method cluster_ph1 pH 1.0 (Acidic) cluster_ph45 pH 4.5 (Weakly Acidic) A Flavylium Cation B Hemiketal Form A->B  Equilibrium Shift (Addition of H2O) A_struct Intensely Colored (Red) B->A B_struct Colorless

Caption: Structural transformation of anthocyanins with pH.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-PDA)

Principle: HPLC separates individual compounds from a mixture based on their differential interactions with a stationary phase (column) and a mobile phase. A Photodiode Array (PDA) or UV-Vis detector measures the absorbance of the eluting compounds. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from authentic standards.[14][15]

Materials and Reagents:

  • HPLC system with a PDA or UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm)[15]

  • Mobile Phase A: 0.5% - 1% Formic acid in water[15][16]

  • Mobile Phase B: Acetonitrile or Methanol[16]

  • This compound analytical standard

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in acidified methanol. Create a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Calibration Curve: Inject each standard into the HPLC system and record the peak area at the detection wavelength (~520 nm). Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered plant extract (from Section 1) into the HPLC system using the same method.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the authentic standard.

  • Quantification: Calculate the concentration of this compound in the injected sample using the linear regression equation from the calibration curve.

  • Final Calculation: Adjust the calculated concentration for the initial dilution and express the final amount as mg per gram of fresh or dry weight of the plant tissue.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest sensitivity and specificity. After separation by LC, the analyte is ionized (typically using Electrospray Ionization, ESI) and detected by a mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective transition minimizes matrix interference.[17][18]

Materials and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source

  • Reagents and column as described for HPLC (LC-MS grade solvents are required)

  • This compound analytical standard

Protocol:

  • Method Development: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, gas flow) and to identify the precursor ion ([M]⁺) and the most abundant, stable product ion(s) for the MRM transition. The precursor for this compound (C₂₀H₁₉O₁₀⁺) is m/z 419, which fragments to the cyanidin aglycone at m/z 287.[19]

  • Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC protocol. A "dilute-and-shoot" approach is often sufficient for urine or simple matrices, while protein precipitation or Solid Phase Extraction (SPE) may be needed for complex matrices like plasma.[17][18]

  • Analysis: Analyze the standards and samples using the developed LC-MRM method.

  • Quantification: Generate a calibration curve and calculate the concentration in the samples as described for HPLC. The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Section 3: Data Presentation and Method Comparison

Quantitative data should be presented clearly for comparison. The choice of method depends on the specific research goals, balancing specificity, sensitivity, and throughput.

Table 1: Comparison of Analytical Methods for this compound Quantification

Feature pH Differential Spectrophotometry HPLC-PDA LC-MS/MS
Principle Absorbance change with pH[11] Chromatographic separation & UV-Vis detection[14] Chromatographic separation & mass-based detection[17]
Specificity Low (measures total monomeric anthocyanins) High (separates isomers and related compounds) Very High (mass-based specificity)
Sensitivity Low (mg/L range) Medium (µg/mL range)[15] High (ng/mL to pg/mL range)
Quantification Relative (as equivalents of a standard) Absolute (requires specific standard) Absolute (requires specific standard)
Pros Rapid, inexpensive, simple equipment Good selectivity, robust, widely available Unmatched sensitivity and selectivity, matrix effects can be minimized

| Cons | Non-specific, interference from other pigments | Requires specific standard, moderate sensitivity | High instrument cost, requires expertise |

Table 2: Example HPLC-PDA Method Parameters

Parameter Value / Description
Instrument Agilent 1200 series or equivalent
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[15]
Mobile Phase A Water with 1% Formic Acid
Mobile Phase B Acetonitrile with 1% Formic Acid
Gradient 5-25% B (0-20 min), 25-50% B (20-30 min), 50-5% B (30-35 min)
Flow Rate 1.0 mL/min[15]
Column Temp. 30 °C
Injection Vol. 10-20 µL

| Detection | 520 nm[7] |

Table 3: Example LC-MS/MS MRM Parameters for this compound

Analyte Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Dwell Time (ms) Collision Energy (eV)

| this compound | 419.1 | 287.1 | 150 | 25-35 |

Section 4: Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_data Data Processing A Plant Tissue (Fresh or Freeze-Dried) B Homogenization (Liquid N2 Grinding) A->B C Solvent Extraction (Acidified Methanol/Ethanol) B->C D Centrifugation & Supernatant Collection C->D E Filtration (0.45 µm) D->E F Screening: pH Differential Spectrophotometry E->F For Total Anthocyanins G Separation & Quantification: HPLC-PDA E->G For Specific Quantification H High-Sensitivity Quantification: LC-MS/MS E->H For Trace-Level Quantification I Peak Integration & Calibration Curve G->I H->I J Concentration Calculation (mg/g tissue) I->J

Caption: General workflow for quantification of this compound.

References

Extraction methods for Cyanidin 3-xyloside from berries

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Extraction of Cyanidin (B77932) 3-Xyloside from Berries

Introduction

Cyanidin 3-xyloside is a specific anthocyanin, a type of flavonoid pigment, responsible for the red, purple, and blue hues in many fruits and vegetables. Berries are a particularly rich source of this bioactive compound, which is of significant interest to researchers in the fields of food science, nutrition, and drug development due to its potential health benefits, including antioxidant and anti-inflammatory properties. Cyanidin derivatives are among the most common anthocyanins found in nature, with cyanidin-3-glucoside being the most prevalent. However, this compound is notably present in berries such as black chokeberry (Aronia melanocarpa) and black raspberry.[1][2]

This document provides detailed application notes and protocols for the extraction of this compound from berries, intended for researchers, scientists, and professionals in drug development. The protocols cover a range of extraction techniques from conventional solvent-based methods to modern, enhanced technologies like microwave-assisted and ultrasound-assisted extraction.

General Workflow for Extraction and Purification

The extraction of this compound from berries typically follows a multi-step process, beginning with sample preparation and concluding with purification and analysis. The general workflow is outlined below.

Extraction_Workflow BerrySample Berry Sample (Fresh/Frozen) Homogenization Homogenization/Grinding BerrySample->Homogenization Extraction Extraction (e.g., UAE, MAE, Solvent) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Anthocyanin Extract Filtration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification PureCompound Purified this compound Purification->PureCompound Analysis Analysis (HPLC, LC-MS) PureCompound->Analysis

Figure 1: General workflow for the extraction and purification of this compound.

Extraction Methodologies

Several methods can be employed for the extraction of this compound from berries. The choice of method depends on factors such as the desired yield, purity, extraction time, and available equipment.

Conventional Solvent Extraction

This is a traditional and widely used method for extracting anthocyanins. It involves the use of an acidified organic solvent to disrupt the plant cell walls and dissolve the anthocyanins.

Protocol:

  • Sample Preparation: Weigh 5-10 g of fresh or frozen berries. If using frozen berries, allow them to thaw partially. Homogenize the berries into a puree using a blender or homogenizer.

  • Extraction Solvent: Prepare an acidified methanol (B129727) solution (e.g., methanol/formic acid, 99:1, v/v) or an acidified ethanol (B145695) solution.[3] The acidic conditions (pH 1-3) are crucial for maintaining the stability of the anthocyanins in their colored flavylium (B80283) cation form.[1]

  • Extraction Process: Add the homogenized berry sample to the extraction solvent at a solid-to-liquid ratio of 1:5 to 1:25 (w/v).[4] Macerate the mixture by stirring or shaking for 1-2 hours at room temperature, protected from light.

  • Separation: Separate the solid residue from the liquid extract by vacuum filtration or centrifugation at 4000-5000 g for 15-20 minutes.[3][5]

  • Re-extraction: To maximize the yield, the remaining solid residue can be re-extracted with fresh solvent until the residue becomes colorless.

  • Solvent Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[6]

  • Storage: Redissolve the crude extract in a small volume of acidified water or methanol and store at -20°C or lower in the dark.[6]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction efficiency and shorter extraction times.[7]

Protocol:

  • Sample Preparation: Prepare the berry sample as described in the conventional solvent extraction method.

  • Extraction Parameters: Place the homogenized sample (e.g., 0.5 g) in a suitable vessel with the extraction solvent (e.g., 45-65% methanol in water at pH 2-4.5) at a specified solid-to-solvent ratio.[8]

  • Ultrasonic Treatment: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power (e.g., 300-380 W) for a specific duration (e.g., 10-40 minutes) at a controlled temperature (e.g., 20-55°C).[9][10]

  • Post-Extraction: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Removal and Storage: Concentrate the extract using a rotary evaporator and store it under appropriate conditions.

UAE_Workflow SampleSolvent Homogenized Berries + Extraction Solvent UltrasonicBath Ultrasonic Bath/Probe (Controlled Temp & Time) SampleSolvent->UltrasonicBath Cavitation Acoustic Cavitation (Cell Wall Disruption) UltrasonicBath->Cavitation Separation Filtration/Centrifugation Cavitation->Separation CrudeExtract Crude Anthocyanin Extract Separation->CrudeExtract

Figure 2: Workflow for Ultrasound-Assisted Extraction (UAE).
Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and the moisture within the plant material. This creates localized high pressure and temperature, causing the plant cells to rupture and release their contents into the solvent. MAE is known for its high speed and efficiency.[11][12]

Protocol:

  • Sample Preparation: Prepare the berry sample as described previously.

  • Extraction Parameters: Place the sample in a microwave-safe extraction vessel with the chosen solvent (e.g., 50-60% acidified methanol or ethanol) at a specific liquid-to-solid ratio (e.g., 25:1 v/w).[12][13]

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Apply microwave power (e.g., 425 W) for a short duration (e.g., 2-15 minutes) at a controlled temperature (e.g., 50-100°C).[11][12][13]

  • Cooling and Separation: After extraction, allow the vessel to cool to room temperature before opening. Separate the extract from the solid residue.

  • Solvent Removal and Storage: Concentrate the extract and store it as described in the previous methods.

ParameterConventional ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent Acidified Methanol/Ethanol45-75% Methanol/Ethanol in water, pH 2-726-64% Methanol/Ethanol in water, pH 2
Temperature Room Temperature10-75°C50-100°C
Time 1-2 hours10-40 minutes2-15 minutes
Solid:Solvent Ratio 1:5 - 1:25 (w/v)1:10 - 1:50 (w/v)0.3:12 - 1:50 (g:mL)
Advantages Simple, low equipment costFast, high yield, low solvent useVery fast, high yield, low solvent use
Disadvantages Time-consuming, high solvent usePotential for degradation at high powerPotential for localized overheating
Table 1: Comparison of Extraction Methods for Anthocyanins from Berries.[4][7][8][11][12][13]
Other Advanced Extraction Methods
  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[14] By modifying pressure and temperature, the solvating power of CO2 can be tuned. A co-solvent like ethanol is often added to increase the polarity for efficient extraction of anthocyanins.[15]

  • Subcritical Water Extraction (SWE): This technique uses water at high temperatures (100-374°C) and pressures to act as an extraction solvent. At these conditions, the polarity of water decreases, making it suitable for extracting less polar compounds.[16]

  • Deep Eutectic Solvents (DES): DES are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are considered "green" solvents and have shown high efficiency in extracting anthocyanins.[17][18]

Purification Protocols

After obtaining the crude extract, purification is often necessary to isolate this compound from other compounds like sugars, organic acids, and other phenolics.

Solid-Phase Extraction (SPE)

SPE is a common method for cleaning up and concentrating anthocyanins from crude extracts.

Protocol:

  • Column Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by acidified water (e.g., 0.01% HCl).

  • Sample Loading: Load the crude extract (dissolved in acidified water) onto the conditioned cartridge.

  • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities. Then, wash with a non-polar solvent like ethyl acetate (B1210297) to remove less polar impurities.

  • Elution: Elute the anthocyanins from the cartridge using acidified methanol.

  • Drying: Evaporate the methanol from the eluate to obtain the purified anthocyanin fraction.

Column Chromatography

For higher purity, column chromatography using resins like Amberlite XAD-7 or Sephadex LH-20 can be employed.[19][20]

Protocol (using Amberlite XAD-7):

  • Column Packing and Equilibration: Pack a glass column with Amberlite XAD-7 resin and equilibrate it with acidified water.

  • Sample Loading: Load the crude extract onto the column.

  • Washing: Wash the column extensively with acidified water to remove impurities.

  • Elution: Elute the anthocyanins using a stepwise gradient of acidified ethanol or methanol in water. Collect fractions.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the pure fractions and remove the solvent by rotary evaporation.

Quantification and Identification

The concentration and identity of this compound in the extracts are typically determined using spectrophotometry and chromatography.

  • Total Monomeric Anthocyanin Content (pH Differential Method): This spectrophotometric method is used to quantify the total amount of monomeric anthocyanins. It relies on the structural transformation of anthocyanins with a change in pH, which is measured by absorbance at around 520 nm and 700 nm.[6] The results are often expressed as cyanidin-3-glucoside equivalents.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) or UV-Vis detector is the standard method for separating, identifying, and quantifying individual anthocyanins. A C18 column is typically used with a gradient elution of acidified water and an organic solvent like acetonitrile (B52724) or methanol.[6][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification, LC-MS is used. It provides mass-to-charge ratio data for the parent molecule and its fragments, allowing for precise structural elucidation of the anthocyanin.[13][21]

Berry SourceExtraction MethodKey ParametersThis compound Yield/ContentReference
Chokeberry (Aronia melanocarpa)Subcritical Water190°C for 1 minTotal Anthocyanin: 0.66 mg/g FW[16]
Black RaspberryNot specifiedNot specified49-58% of total anthocyanins[2]
BlueberryNot specifiedMethanol/formic acid (99:1, v/v)Identified, but not the major cyanidin glycoside[3][16]
Table 2: Quantitative Data on this compound and Total Anthocyanin Content in Selected Berries.

Conclusion

The extraction of this compound from berries can be achieved through various methods, each with its own advantages and disadvantages. While conventional solvent extraction is simple and effective, modern techniques like UAE and MAE offer significant improvements in terms of speed and efficiency. The choice of the optimal extraction method will depend on the specific research goals, available resources, and the scale of the operation. Subsequent purification using techniques like SPE or column chromatography is essential for obtaining high-purity this compound for further research and development.

References

Application Notes and Protocols: Cellular Uptake and Metabolism of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Like other anthocyanins, it is being investigated for its potential health benefits, which are contingent on its absorption and metabolism within the body. Understanding the cellular uptake and metabolic fate of Cyanidin 3-xyloside is crucial for evaluating its bioavailability and mechanism of action.

This document provides an overview of the cellular uptake and metabolism of cyanidin glycosides, with a focus on providing detailed experimental protocols and data presentation. Due to the limited availability of specific quantitative data for this compound, data from its close and extensively studied analog, Cyanidin 3-glucoside (C3G), is used as a proxy to illustrate the general principles and methodologies. It is important to note that while the metabolic pathways are expected to be similar, the kinetics and efficiencies may differ.

Cellular Uptake and Metabolism Overview

The journey of this compound from ingestion to cellular activity involves several key stages:

  • Oral Cavity and Stomach: Some initial metabolism may occur in the oral cavity. Absorption of intact glycosides can begin in the stomach.

  • Small Intestine: This is the primary site for the absorption of many nutrients. For cyanidin glycosides, uptake is mediated by transport proteins. Once inside the enterocytes, they may be metabolized.

  • Metabolism in Intestinal Cells: The sugar moiety (xylose in this case) can be cleaved by enzymes, releasing the aglycone, cyanidin. Both the original glycoside and the aglycone can undergo Phase II metabolism, including glucuronidation, sulfation, and methylation.

  • Gut Microbiota: Unabsorbed this compound passes to the colon, where it is extensively metabolized by the gut microbiota. This process involves the breakdown of the flavonoid structure into smaller phenolic acids, such as protocatechuic acid.[1]

  • Systemic Circulation and Excretion: The absorbed parent compound and its metabolites enter the bloodstream and are distributed to various tissues before being excreted, primarily in the urine.

Quantitative Data on Cyanidin Glycoside Uptake and Metabolism

The following tables summarize quantitative data obtained from studies on Cyanidin 3-glucoside (C3G), which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Caco-2 Cell Permeability of Cyanidin Glycosides

CompoundConcentration (µM)Incubation Time (min)Apparent Permeability Coefficient (Papp) (cm/s)Transport Rate (%)Reference
Cyanidin 3-glucoside50120Not Reported~4%[1]
Cyanidin 3-glucoside-rutinoside55360Not Reported~0.5-4%[1]

Note: Papp values are a common measure of intestinal permeability. Higher values indicate greater potential for absorption. The transport rate represents the percentage of the initial compound that crosses the Caco-2 cell monolayer.

Table 2: Pharmacokinetic Parameters of Cyanidin Glycosides in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC(0-8h) (µg·h/mL)Reference
Cyanidin 3-glucoside100Not Reported152.76 ± 0.88 (plasma)[2]
Cyanidin 3-rutinoside(part of extract)Not Reported15Not Reported[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve (a measure of total drug exposure).

Table 3: Major Metabolites of Cyanidin Glycosides

Parent CompoundMetaboliteSite of MetabolismAnalytical MethodReference
Cyanidin 3-glucosideProtocatechuic acidGut microbiota, EnterocytesHPLC-MS/MS[1]
Cyanidin 3-glucosidePhloroglucinaldehydeGut microbiota, EnterocytesHPLC-MS/MS[1]
Cyanidin 3-glucosideCyanidin (aglycone)Small intestineHPLC[2]
Cyanidin 3-glucosideGlucuronides of cyanidinPlasmaHPLC-MS/MS[2]
Cyanidin 3-glucosideSulfates of cyanidinPlasmaHPLC-MS/MS[2]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of a compound in vitro.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
  • Seed cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
  • Allow the cells to differentiate for 21-25 days, with media changes every 2-3 days.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values >250 Ω·cm² are suitable for transport studies.

2. Transport Experiment (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the test compound (this compound, dissolved in HBSS) to the apical (AP) chamber.
  • Add fresh HBSS to the basolateral (BL) chamber.
  • Incubate at 37°C.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.
  • At the end of the experiment, collect samples from the AP chamber.

3. Sample Analysis:

  • Analyze the concentration of this compound and its potential metabolites in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

  • Papp (cm/s) = (dQ/dt) / (A * C0)
  • dQ/dt: The steady-state flux of the compound across the monolayer (µg/s).
  • A: The surface area of the Transwell insert (cm²).
  • C0: The initial concentration of the compound in the AP chamber (µg/mL).

Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of this compound in biological samples.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of acidified methanol (B129727) (1% formic acid) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its metabolites.
  • This compound: A potential MRM transition is m/z 419.1 → 287.1.

3. Quantification:

  • Prepare a calibration curve using standards of known concentrations of this compound.
  • Use an internal standard to correct for matrix effects and variations in sample processing.

Signaling Pathways Modulated by Cyanidin Glycosides

Cyanidin glycosides have been shown to influence several key signaling pathways involved in cellular health and disease.

  • AMP-activated protein kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Cyanidin glycosides can activate AMPK, leading to downstream effects on glucose and lipid metabolism.

  • Nuclear factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor involved in inflammation. Cyanidin glycosides have been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[3][4]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. Cyanidin glycosides can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes and cellular protection against oxidative stress.[5][6]

Visualizations

Cellular_Uptake_and_Metabolism cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream C3X This compound SGLT1 SGLT1 Transporter C3X->SGLT1 Uptake C3X_intra This compound SGLT1->C3X_intra Cyanidin Cyanidin (Aglycone) C3X_intra->Cyanidin Deglycosylation PhaseII Phase II Metabolism (Glucuronidation, Sulfation) C3X_intra->PhaseII C3X_blood This compound C3X_intra->C3X_blood Transport Cyanidin->PhaseII Metabolites Metabolites PhaseII->Metabolites Metabolites_blood Metabolites Metabolites->Metabolites_blood Transport

Caption: Cellular uptake and metabolism of this compound in an enterocyte.

AMPK_Signaling_Pathway C3G Cyanidin Glycosides AMPK AMPK C3G->AMPK Activates Metabolism Regulation of Glucose & Lipid Metabolism AMPK->Metabolism

Caption: Activation of the AMPK signaling pathway by cyanidin glycosides.

NFkB_Nrf2_Signaling C3G Cyanidin Glycosides NFkB NF-κB C3G->NFkB Inhibits Nrf2 Nrf2 C3G->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Modulation of NF-κB and Nrf2 signaling pathways by cyanidin glycosides.

Conclusion

The study of the cellular uptake and metabolism of this compound is an emerging area of research. While direct quantitative data remains limited, the extensive research on the related compound, Cyanidin 3-glucoside, provides a robust framework for designing and interpreting experiments. The protocols and data presented here offer a comprehensive guide for researchers investigating the bioavailability and biological activities of this promising natural compound. Future studies should focus on generating specific quantitative data for this compound to accurately determine its pharmacokinetic profile and therapeutic potential.

References

Application Notes and Protocols for the Solid-Phase Extraction of Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin found in a variety of pigmented fruits, vegetables, and flowers.[1] As a member of the flavonoid family, it is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for nutritional, pharmaceutical, and drug development research.[2] Its potential therapeutic applications are linked to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and oxidative stress.[2][3]

To facilitate research into its biological activities, high-purity isolation of cyanidin 3-xyloside is essential. Solid-Phase Extraction (SPE) is a widely used, efficient, and cost-effective technique for purifying and concentrating anthocyanins from crude plant extracts.[2] SPE effectively removes undesirable compounds such as sugars, organic acids, and other less polar phenolic compounds, which can interfere with biological assays.[4]

This document provides a detailed protocol for the solid-phase extraction of this compound using C18 reverse-phase cartridges, a summary of expected recovery rates, and a representative protocol for its application in a cell-based anti-inflammatory assay.

Data Presentation: Anthocyanin Recovery via SPE

The recovery of anthocyanins during SPE can vary depending on the specific compound, the sorbent material used, and the optimization of the protocol. While specific recovery data for this compound is not widely published, the following table summarizes representative recovery data for cyanidin-3-O-glucoside (a structurally similar anthocyanin) and other common anthocyanins from grape extracts using different SPE cartridges. This data provides an expected performance benchmark.

Anthocyanin SpeciesSorbent Type: C18-based Recovery (%)Sorbent Type: Vinylbenzene-based Recovery (%)
Delphinidin-3-glucoside3.5 ± 0.199.1 ± 0.2
Cyanidin-3-glucoside 4.2 ± 0.2 98.5 ± 0.4
Petunidin-3-glucoside4.5 ± 0.298.9 ± 0.3
Peonidin-3-glucoside8.1 ± 0.499.0 ± 0.1
Malvidin-3-glucoside10.2 ± 0.599.2 ± 0.2
Malvidin-3-acetyl-glucoside45.1 ± 0.999.5 ± 0.1
Malvidin-3-coumaroyl-glucoside78.2 ± 1.199.8 ± 0.1
(Data adapted from a study on anthocyanin extraction from grapes. Note the significantly higher retention and recovery of glucosylated anthocyanins on vinylbenzene-based cartridges compared to traditional C18.[2])

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound

This protocol describes the purification of this compound from a filtered, crude plant extract using a C18 SPE cartridge. The principle relies on the retention of the polar anthocyanin on a non-polar stationary phase under acidic conditions, the washing away of more polar impurities, and the final elution with an organic solvent.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Crude plant extract containing this compound, filtered (0.45 µm)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid or Hydrochloric Acid (HCl)

  • Collection Vials

  • Nitrogen gas or vacuum for drying

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 5 mL of acidified deionized water (pH 2.0, adjusted with formic acid or HCl) through the cartridge.[4] This step prepares the cartridge for the aqueous sample and ensures the anthocyanin is in its stable, positively charged flavylium (B80283) cation form.[4] Allow approximately 1 mm of liquid to remain above the sorbent bed to prevent drying.

  • Sample Loading:

    • Acidify the crude plant extract to pH 2.0 with formic acid or HCl.

    • Ensure the organic solvent concentration in the sample is below 5% to facilitate binding. If necessary, dilute the extract with acidified water.[4]

    • Load the acidified sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing (Impurity Removal):

    • Wash the cartridge with 5-10 mL of acidified deionized water (pH 2.0). This step removes highly polar impurities like sugars and organic acids.

    • (Optional) For extracts containing less polar interferences, perform a second wash with 5 mL of ethyl acetate. This can help remove other flavonoids and phenolic acids without eluting the target this compound.[4]

  • Drying:

    • Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a high vacuum on the manifold for 5-10 minutes. This removes the aqueous wash solvent, which can interfere with the final elution and subsequent solvent evaporation.

  • Elution:

    • Place a clean collection vial under the cartridge outlet.

    • Elute the retained this compound by passing 2-5 mL of acidified methanol (e.g., methanol with 0.1% HCl) through the cartridge.[2] Collect the colored eluate.

  • Post-Elution Processing:

    • The purified eluate can be evaporated to dryness under nitrogen or using a rotary evaporator.

    • The dried, purified this compound can be reconstituted in an appropriate solvent for quantification (e.g., by HPLC) or for use in biological assays.

Protocol 2: In Vitro Anti-Inflammatory Assay

This protocol provides a representative workflow for evaluating the anti-inflammatory effects of purified this compound on a human cell line. Here, we use the Caco-2 intestinal epithelial cell line stimulated with the pro-inflammatory cytokine TNF-α.

Materials:

  • Purified this compound

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, Griess reagent for nitric oxide, Western blot reagents for protein expression).

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells into appropriate plates (e.g., 24-well or 96-well plates) and allow them to differentiate for a period of time (e.g., until they form a confluent monolayer).

  • Pre-treatment with this compound:

    • Prepare stock solutions of purified this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to final working concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with a medium containing various concentrations of this compound (e.g., 1, 10, 25, 50 µM). Include a vehicle control (medium with solvent only).

    • Incubate the cells with the compound for a pre-treatment period (e.g., 24 hours).[5]

  • Inflammatory Stimulation:

    • After the pre-treatment period, add the inflammatory stimulus, TNF-α (e.g., at 50 ng/mL), to the wells (except for the unstimulated control wells).[5]

    • Incubate the cells for a specified duration to induce an inflammatory response (e.g., 6 hours).[5]

  • Sample Collection and Analysis:

    • Supernatant Collection: Collect the cell culture supernatant to measure the secretion of pro-inflammatory markers like Interleukin-8 (IL-8) or Prostaglandin E2 (PGE2) using ELISA kits.

    • Cell Lysate Collection: Wash the cells with PBS and then lyse them to extract total protein or RNA.

    • Protein Analysis: Use the cell lysates to analyze the expression levels of key inflammatory proteins such as Cyclooxygenase-2 (COX-2) or inducible Nitric Oxide Synthase (iNOS) via Western blotting.

    • Gene Expression Analysis: Use extracted RNA for RT-qPCR to analyze the gene expression levels of inflammatory cytokines and enzymes.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_output Output start Crude Plant Extract acidify Acidify to pH 2.0 start->acidify condition 1. Conditioning (5 mL Methanol) equilibrate 2. Equilibration (5 mL Acidified Water, pH 2.0) condition->equilibrate load 3. Sample Loading (1-2 mL/min) equilibrate->load wash1 4a. Aqueous Wash (5-10 mL Acidified Water, pH 2.0) load->wash1 impurities Polar Impurities (Sugars, Acids) load->impurities Discard wash2 4b. Organic Wash (Optional) (5 mL Ethyl Acetate) wash1->wash2 wash1->impurities Discard dry 5. Drying (Nitrogen or Vacuum) wash2->dry nonpolar_impurities Less Polar Impurities (Other Phenolics) wash2->nonpolar_impurities Discard elute 6. Elution (2-5 mL Acidified Methanol) dry->elute purified Purified this compound elute->purified Collect

Caption: Workflow for the solid-phase extraction of this compound.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the isolation and preliminary biological evaluation of this compound. The SPE method is a robust technique for obtaining a purified fraction of this anthocyanin, which is crucial for accurate and reproducible results in downstream applications. The representative in vitro assay workflow demonstrates how the purified compound can be used to investigate its anti-inflammatory properties, a key area of interest for drug development and nutraceutical research. The modulation of critical inflammatory pathways, such as NF-κB and MAPK, underscores the therapeutic potential of this compound. Further research, including optimization of SPE conditions for specific plant matrices and more extensive in vivo studies, will continue to elucidate the full potential of this promising natural compound.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Cyanidin 3-xyloside in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin found in various fruits and berries.[1][2] Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors of many plants and have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[2] Accurate and sensitive quantification of Cyanidin 3-xyloside in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological effects. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical to minimize the degradation of anthocyanins and remove interfering matrix components.[1][3] Two common methods for biological fluids like plasma and urine are protein precipitation (PPT) and solid-phase extraction (SPE).[3]

a) Protein Precipitation (PPT) for Plasma Samples

This method is rapid but may result in lower recovery compared to SPE.[3]

  • To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (B52724) (1% formic acid).

  • Vortex the mixture thoroughly.

  • Refrigerate at 4°C for 1 hour, with intermittent vortexing every 30 minutes.[3]

  • Centrifuge at 1,789 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 125 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).[3]

  • Centrifuge the reconstituted sample to remove any remaining particulates before injection.

b) Solid-Phase Extraction (SPE) for Plasma and Urine

SPE offers better sample cleanup and higher recovery of anthocyanins.[3]

  • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) according to the manufacturer's instructions.

  • Dilute the plasma or urine sample with an appropriate acidic solution (e.g., water with 1% formic acid).

  • Load the diluted sample onto the conditioned SPE cartridge.[3]

  • Wash the cartridge with acidified water to remove salts and other polar impurities.[3]

  • Elute the anthocyanins with acidified methanol (B129727) (e.g., methanol with 1% formic acid).[3]

  • Evaporate the eluent to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

c) Extraction from Plant Material

  • Homogenize the plant material (e.g., fruit slurry).

  • Extract the anthocyanins by vortexing with acidified methanol (e.g., methanol with 0.1% HCl) multiple times.[1]

  • Combine the extracts and dilute with an acidic solution before injection.[1]

2. Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a reverse-phase C18 column.

  • Column: Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) or equivalent.[4]

  • Mobile Phase A: Water with 0.1% to 2% formic acid.[1][5]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% to 2% formic acid.[1][5]

  • Flow Rate: 0.5 - 0.6 mL/min.[1][5]

  • Column Temperature: 50°C.[4]

  • Injection Volume: 5 - 30 µL.[1][4]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:

    • 0-3 min: 90% A

    • 3-4.5 min: Ramp to 40% A

    • 4.5-5.5 min: Hold at 40% A

    • 5.5-6.5 min: Return to 90% A

    • 6.5-7.0 min: Re-equilibration at 90% A[5]

3. Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used for anthocyanin analysis.

  • Ionization Mode: ESI Positive.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.[4]

  • Source Temperature: 120°C.[6]

  • Desolvation Temperature: 300°C.[6]

  • MRM Transition for this compound:

    • The precursor ion ([M]+) for this compound is m/z 419.

    • The fragmentation of cyanidin glycosides typically involves the loss of the sugar moiety.[6][7] The product ion for the cyanidin aglycone is m/z 287.[7][8]

    • Therefore, the primary MRM transition to monitor is m/z 419 -> 287 .

    • Collision energy should be optimized but is often in the range of 30-35 eV for similar compounds.[7]

Data Presentation

Table 1: Quantitative Parameters for Anthocyanin Analysis by LC-MS/MS.

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Cyanidin 3-glucosideSaliva1.01.0 - 100087.5 - 110 (Accuracy)[7]
Cyanidin 3-rutinosideSaliva1.01.0 - 100087.5 - 110 (Accuracy)[7]
Cyanidin 3-sambubiosideSaliva5.05.0 - 100088.6 - 111.1 (Accuracy)[7]
Cyanidin 3-glucosidePlasma1.01.0 - 100090.7 - 119.3 (Accuracy)[7]
Pelargonidin-3-glucosidePlasma--60.8 - 121.1 (SPE)[3]
Cyanidin 3-glucosidePlasma--4.2 - 18.4 (PPT)[3]
Delphinidin-3-O-glucoside-9.0 (LOD)0.03 - 10.0 (mg/L)-[9]
Cyanidin-3-O-glucoside-27 (LOQ)0.03 - 10.0 (mg/L)-[9]

Note: Data for this compound specifically was not available in the search results, so data for structurally similar and co-occurring anthocyanins are presented for reference.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_bio cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation (Acidified Acetonitrile) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE PlantSample Plant Material Extraction Extraction (Acidified Methanol) PlantSample->Extraction Evaporation Evaporation (Nitrogen Stream) ProteinPrecipitation->Evaporation SPE->Evaporation Extraction->Evaporation Reconstitution Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Reverse Phase) Reconstitution->LC_Separation Inject MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Integration) MS_Detection->Quantification Results Results (Concentration Data) Quantification->Results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

cyanidin_fragmentation cluster_structure This compound Structure & Fragmentation Parent This compound Precursor Ion [M]+ m/z 419 Xylose Xylose Moiety (Loss of 132 Da) Parent->Xylose Collision-Induced Dissociation (CID) Product Cyanidin Aglycone Product Ion m/z 287 Parent->Product Fragmentation

Caption: MS/MS fragmentation pathway of this compound.

References

Investigating the Anti-Inflammatory Potential of Cyanidin 3-Xyloside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) and its glycosides, a class of anthocyanins, are naturally occurring pigments in many fruits and vegetables. Extensive research has highlighted their significant antioxidant and anti-inflammatory properties. While much of the existing literature focuses on cyanidin-3-glucoside (C3G), this document outlines the expected anti-inflammatory effects and investigational protocols for a related compound, Cyanidin 3-xyloside. Due to a scarcity of direct research on this compound, the methodologies and expected outcomes described herein are largely extrapolated from studies on the closely related and well-documented C3G. These compounds are anticipated to share similar mechanisms of action due to their structural similarity.

The anti-inflammatory effects of cyanidin glycosides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, cyanidin glycosides can reduce the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][4]

These application notes provide a comprehensive guide for researchers interested in investigating the anti-inflammatory properties of this compound, offering detailed protocols for both in vitro and in vivo studies and summarizing expected quantitative outcomes based on data from related compounds.

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory effects of Cyanidin-3-glucoside (C3G), which can be used as a benchmark for investigating this compound.

Table 1: In Vitro Anti-Inflammatory Effects of Cyanidin-3-Glucoside (C3G)

Cell LineInflammatory StimulusC3G ConcentrationMeasured ParameterResultReference
THP-1 MacrophagesLipopolysaccharide (LPS)10 - 120 µg/mLTNF-α ProductionDose-dependent decrease[5]
THP-1 MacrophagesLipopolysaccharide (LPS)10 - 120 µg/mLIL-1β ProductionDose-dependent decrease[5]
THP-1 MacrophagesLipopolysaccharide (LPS)10 - 120 µg/mLIL-6 ProductionDose-dependent decrease[5]
HT-29Cytokine Mix25 µMNitric Oxide (NO) ProductionSignificant reduction[4][6]
HT-29Cytokine Mix25 µMProstaglandin E2 (PGE2)Significant reduction[4][6]
HT-29Cytokine Mix25 µMIL-8 ProductionSignificant reduction[4][6]
Caco-2TNF-α20 - 40 µMNF-κB ActivationInhibition[7]
RAW 264.7Lipopolysaccharide (LPS)Not specifiediNOS ExpressionDownregulation[8]
RAW 264.7Lipopolysaccharide (LPS)Not specifiedCOX-2 ExpressionDownregulation[8]

Table 2: In Vivo Anti-Inflammatory Effects of Cyanidin-3-Glucoside (C3G)

Animal ModelInflammatory ModelC3G DosageMeasured ParameterResultReference
Male Kunming MiceLPS-induced Acute Respiratory Distress SyndromeNot specifiedTNF-α in BALFSignificant inhibition[1]
Male Kunming MiceLPS-induced Acute Respiratory Distress SyndromeNot specifiedIL-6 in BALFSignificant inhibition[1]
Male Kunming MiceLPS-induced Acute Respiratory Distress SyndromeNot specifiedIL-1β in BALFSignificant inhibition[1]
BALB/c MiceCarrageenan-induced Paw Edema200 mg/kg (oral)NF-κB ActivationInhibition[9]
BALB/c MiceCarrageenan-induced Paw Edema200 mg/kg (oral)COX-2 ExpressionInhibition[9]
RatsSevere Acute PancreatitisNot specifiedInflammatory ResponseSuppression[10][11]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 or THP-1 macrophage cell lines in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • For THP-1 monocytes, differentiate into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

2. Experimental Procedure:

  • Seed the macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.[1]

Protocol 2: In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema

This protocol describes an in vivo model to assess the anti-inflammatory effects of this compound in rodents.

1. Animals:

  • Use male Sprague-Dawley rats or BALB/c mice (6-8 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Group 2 (Positive Control): Indomethacin (10 mg/kg, intraperitoneally).

  • Group 3-5 (Test Groups): this compound at different doses (e.g., 50, 100, 200 mg/kg, orally).

3. Procedure:

  • Administer the respective treatments to the animals.

  • After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or biochemical assays (e.g., myeloperoxidase activity, cytokine levels).

Visualizations

Signaling Pathways and Experimental Workflows

G Inhibition of NF-κB Signaling Pathway by Cyanidin Glycosides cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates Genes Pro-inflammatory Gene Expression NFkB_active->Genes Nucleus Nucleus Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Enzymes iNOS, COX-2 Genes->Enzymes C3X This compound C3X->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G Modulation of MAPK Signaling Pathway by Cyanidin Glycosides LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes C3X This compound C3X->MAPKK inhibits

Caption: Modulation of the MAPK signaling pathway by this compound.

G Experimental Workflow for In Vitro Anti-Inflammatory Assay start Start cell_culture Macrophage Cell Culture (RAW 264.7 or THP-1) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Induce inflammation with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant cell_lysis Lyse cells incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Proteins) cell_lysis->western end End griess->end elisa->end western->end

Caption: Workflow for in vitro anti-inflammatory screening.

References

Troubleshooting & Optimization

Technical Support Center: Cyanidin 3-Xyloside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Cyanidin (B77932) 3-xyloside.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of Cyanidin 3-xyloside.

Issue 1: Low Extraction Yield

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors, ranging from the choice of solvent to the extraction technique and the inherent stability of the compound. Here are key areas to troubleshoot:

  • Suboptimal Solvent System: The polarity of the extraction solvent is crucial. While methanol (B129727) and ethanol (B145695) are commonly used, their efficiency is significantly enhanced by acidification. Acidified solvents help to break down cell membranes and stabilize the anthocyanin in its flavylium (B80283) cation form, which is more stable and intensely colored.

  • Inefficient Extraction Method: Traditional maceration or Soxhlet extraction can be time-consuming and may not be sufficient for complete extraction. Advanced techniques can significantly improve yields.

  • Degradation During Extraction: this compound, like other anthocyanins, is sensitive to high temperatures and pH changes.[1][2][3] Prolonged exposure to heat or neutral to alkaline conditions can lead to degradation.[1]

  • Incomplete Cell Lysis: The plant material's cell walls may not be sufficiently disrupted, preventing the solvent from accessing the intracellular contents. Proper sample preparation, such as fine grinding, is essential.

Recommended Solutions:

  • Optimize Your Solvent: Use an acidified alcohol solution. A common starting point is 70-80% ethanol or methanol acidified with a small amount of acid (e.g., 0.1% HCl or formic acid).

  • Employ Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and improve solvent penetration. These methods often lead to higher yields in shorter extraction times.[4][5][6]

  • Control Temperature: If using conventional heating methods, maintain a low to moderate temperature (e.g., 40-50°C). For UAE and MAE, optimize the parameters to avoid excessive heating. Nonthermal processes like ultrasonic extraction are particularly beneficial for heat-sensitive compounds.[4]

  • Ensure Proper Sample Preparation: Grind the source material into a fine powder to maximize the surface area available for extraction.

Issue 2: Sample Degradation (Color Change or Loss)

Q2: I've noticed a color change in my extract, from red/purple to brownish or colorless. What is happening and how can I prevent it?

A2: Color changes are a primary indicator of anthocyanin degradation. The stability of this compound is highly dependent on pH and temperature.

  • pH Effects: Anthocyanins are most stable in acidic conditions (pH < 3), where they exist as the red flavylium cation.[1] As the pH increases towards neutral and alkaline, they can convert to colorless or bluish forms and are more susceptible to degradation.[1][2]

  • Thermal Degradation: Elevated temperatures accelerate the degradation of anthocyanins.[1] The combination of high temperature and non-acidic pH is particularly detrimental.

  • Oxidation: Exposure to oxygen and light can also contribute to the degradation of this compound over time.

Preventative Measures:

  • Maintain an Acidic Environment: Ensure your extraction solvent is acidified and that the pH of your extract is kept low throughout the process.

  • Minimize Heat Exposure: Use the lowest effective temperature for extraction and processing. Consider using techniques like freeze-drying for solvent removal instead of high-temperature evaporation.

  • Protect from Light and Oxygen: Store extracts in amber-colored containers and consider purging with nitrogen or argon to minimize oxidative degradation, especially for long-term storage.

Frequently Asked Questions (FAQs)

Extraction Parameters

Q3: What is the best solvent for extracting this compound?

A3: While there is no single "best" solvent, acidified aqueous ethanol or methanol are highly effective and commonly used. The optimal concentration of alcohol in water typically ranges from 50% to 80%. The addition of a small amount of acid (e.g., 0.1-1% hydrochloric acid or formic acid) is crucial for stabilizing the anthocyanin.

Q4: What are the recommended starting parameters for Ultrasound-Assisted Extraction (UAE)?

A4: For UAE, you can start with the following parameters and optimize based on your specific equipment and sample matrix.

ParameterRecommended RangeNotes
Ultrasonic Frequency 20 - 75 kHzHigher frequencies can be more effective, but optimization is needed.[4]
Temperature 20 - 50°CAvoid temperatures above 60°C to prevent degradation.[4]
Extraction Time 20 - 60 minutesUAE significantly reduces extraction time compared to conventional methods.
Solvent to Solid Ratio 10:1 to 30:1 (mL/g)This should be optimized to ensure proper immersion and energy transfer.

Q5: What are the typical conditions for Microwave-Assisted Extraction (MAE)?

A5: MAE is a rapid extraction method. Below are typical starting conditions that should be optimized for your material.

ParameterRecommended RangeNotes
Microwave Power 400 - 800 WPower should be adjusted to control temperature.
Temperature 50 - 80°CHigher temperatures can be used due to the short extraction time, but should be carefully controlled.
Extraction Time 5 - 20 minutesMAE is very rapid, and prolonged times can lead to degradation.
Solvent to Solid Ratio 20:1 to 50:1 (mL/g)A higher ratio is often used in MAE.

Purification

Q6: How can I purify the crude extract to isolate this compound?

A6: Purification is a multi-step process. A common workflow involves:

  • Solid-Phase Extraction (SPE): This is a good initial clean-up step. Macroporous resins like Amberlite XAD-7 or AB-8 can be used to adsorb the anthocyanins from the crude extract, while sugars and other polar impurities are washed away. The anthocyanins are then eluted with an organic solvent (e.g., acidified ethanol).

  • Chromatographic Techniques: For high-purity isolation, chromatographic methods are necessary.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for preparative separation of anthocyanins and avoids the use of solid stationary phases that can cause irreversible adsorption.[7]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a standard method for obtaining highly pure compounds. A C18 column is typically used with a gradient of acidified water and an organic solvent like methanol or acetonitrile.

Stability and Storage

Q7: How should I store my purified this compound to ensure its stability?

A7: For long-term stability, store purified this compound as a lyophilized (freeze-dried) powder at -20°C or below in a desiccated, dark environment. If in solution, it should be dissolved in an acidic solvent, protected from light, and stored at low temperatures.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered sample in an acidified solvent (e.g., 70% ethanol with 0.1% HCl) at a solid-to-liquid ratio of 1:20 (w/v).

    • Stir the mixture at a controlled temperature (e.g., 40°C) for 2-4 hours, protected from light.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Re-extract the residue to maximize yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Extraction:

    • Suspend the powdered sample in the chosen acidified solvent in the extraction vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a set frequency (e.g., 40 kHz) and power for 30 minutes.

    • Monitor and control the temperature to remain below 50°C.

  • Filtration and Concentration: Follow the steps outlined in Protocol 1.

Protocol 3: Purification using Macroporous Resin

  • Column Preparation: Pack a glass column with a pre-washed macroporous resin (e.g., AB-8).

  • Adsorption: Load the crude extract onto the column at a slow flow rate.

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the adsorbed anthocyanins with an acidified ethanol solution (e.g., 70% ethanol with 0.1% formic acid).

  • Concentration: Collect the colored eluate and concentrate it using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification cluster_final Final Product Start Plant Material Grinding Grinding to Fine Powder Start->Grinding Extraction Extraction (Conventional, UAE, or MAE) with Acidified Solvent Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (e.g., Macroporous Resin) Crude_Extract->SPE Chromatography Chromatography (e.g., Prep-HPLC, HSCCC) SPE->Chromatography Lyophilization Lyophilization Chromatography->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Factors_Affecting_Stability center This compound Stability & Yield pH pH pH->center Increases stability Temp Temperature Temp->center Decreases stability Solvent Solvent System Solvent->center Improves yield Method Extraction Method Method->center Improves yield Light Light & Oxygen Light->center Decreases stability pH_low Low pH (Acidic) (More Stable) pH_high High pH (Neutral/Alkaline) (Less Stable) Temp_low Low Temperature (More Stable) Temp_high High Temperature (Less Stable) Solvent_good Acidified Alcohol (Higher Yield) Method_good UAE / MAE (Higher Yield) Light_bad Exposure (Degradation)

Caption: Key factors influencing the stability and extraction yield of this compound.

References

Technical Support Center: Analysis of Cyanidin 3-Xyloside and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cyanidin (B77932) 3-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental challenges and to answer frequently asked questions related to the stability and analysis of this anthocyanin.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Cyanidin 3-xyloside?

The degradation of this compound, like other cyanidin glycosides, primarily involves two stages. The first is the cleavage of the glycosidic bond, yielding the cyanidin aglycone and a xylose sugar molecule. Subsequently, the unstable cyanidin aglycone further degrades. The major degradation products of the cyanidin aglycone that have been identified are protocatechuic acid and phloroglucinaldehyde.[1] Other potential degradation products under varying pH and thermal conditions include 2,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid.[2][3]

Q2: What are the main factors that influence the stability of this compound?

The stability of this compound is significantly affected by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases, they become less stable. At neutral or alkaline pH, this compound is prone to rapid degradation.[1][4] For instance, at pH 7.0, cyanidin-3-O-glucoside shows almost complete degradation at both 70°C and 90°C.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1][5] Studies on the closely related cyanidin-3-O-glucoside show significant degradation at temperatures of 70°C and 90°C.[1]

  • Light: Exposure to light can induce the degradation of anthocyanins. It is recommended to store samples and standards in the dark or in amber vials.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: The presence of enzymes like polyphenol oxidase can accelerate degradation.[6]

Q3: What is the expected color change of a this compound solution upon degradation?

In acidic solutions, this compound typically exhibits a red or purple color. As degradation occurs, this color will fade. The formation of certain degradation products can lead to a yellowish or brownish hue in the solution.[7]

Q4: How does the sugar moiety (xylose vs. glucose) affect the stability of the cyanidin molecule?

While specific comparative studies on the stability of this compound versus Cyanidin 3-glucoside are limited, the type of sugar moiety can influence the stability of the anthocyanin. Generally, the glycosylation at the 3-position enhances the stability of the cyanidin aglycone.[5] However, different sugar units can confer varying degrees of stability. For example, acylated anthocyanins often show greater stability than their non-acylated counterparts.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
No peaks or very small peaks 1. Incorrect wavelength detection.1. Ensure the detector is set to the lambda max of this compound (typically around 520 nm).
2. Sample degradation.2. Prepare fresh samples and standards in an acidic solvent (e.g., acidified methanol) and protect from light and heat.
3. Injection issue.3. Check the autosampler for proper functioning and ensure the injection volume is appropriate.
Peak tailing or fronting 1. Column overload.1. Dilute the sample or reduce the injection volume.
2. Inappropriate mobile phase pH.2. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to maintain the flavylium (B80283) cation form.
3. Column contamination or degradation.3. Wash the column with a strong solvent or replace the column if necessary.
Shifting retention times 1. Inconsistent mobile phase composition.1. Prepare fresh mobile phase and ensure proper mixing and degassing.
2. Fluctuation in column temperature.2. Use a column oven to maintain a consistent temperature.
3. Column aging.3. Equilibrate the column thoroughly before each run. If the shift persists, consider replacing the column.
Ghost peaks 1. Contamination in the mobile phase or system.1. Use high-purity solvents and flush the system.
2. Carryover from previous injections.2. Run a blank gradient after each sample injection to clean the column.
3. Sample degradation in the autosampler.3. Keep the autosampler temperature low and analyze samples promptly after preparation.

Data Presentation

Due to the limited availability of specific quantitative data for the degradation of this compound, the following tables present data for the closely related and extensively studied Cyanidin 3-glucoside (C3G) to provide an indication of expected stability.

Table 1: Thermal Degradation of Cyanidin 3-glucoside (C3G) at Different pH Values

Temperature (°C)pHIncubation Time (h)C3G Loss (%)
702.5821
902.5895
704.0853
904.0898
707.08~100
907.08~100
Data adapted from a study on C3G from haskap berries.[1]

Table 2: Degradation Kinetics of Cyanidin Glycosides in a Solid Food System (Mulberry Fruit)

CompoundDrying MethodTemperature (°C)Half-life (t₁/₂) (min)
Cyanidin 3-glucosideHot Air60147.5
7592.8
Vacuum60120.8
7578.4
Cyanidin 3-rutinosideHot Air60161.3
75102.5
Vacuum60134.7
7586.9
Data adapted from a study on mulberry fruit.[9]

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To evaluate the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound standard

  • Buffer solutions (pH 3, 5, 7)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS grade)

  • Water bath or incubator

  • HPLC-UV/Vis or LC-MS/MS system

  • Amber vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol containing 0.1% formic acid.

  • Working Solutions: Dilute the stock solution with the respective buffer solutions (pH 3, 5, and 7) to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Aliquot the working solutions into amber vials and incubate them at different temperatures (e.g., 25°C, 50°C, 75°C, 90°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot with acidified methanol (0.1% formic acid) and store at -20°C until analysis.

  • Analysis: Analyze the samples by HPLC-UV/Vis (at ~520 nm) or LC-MS/MS to quantify the remaining this compound.

  • Data Analysis: Calculate the percentage of degradation over time for each condition.

Protocol 2: HPLC-MS/MS Analysis of this compound and its Degradation Products

Objective: To identify and quantify this compound and its primary degradation products.

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest. For example: 0-2 min, 5% B; 2-15 min, 5-30% B; 15-20 min, 30-95% B; 20-25 min, 95% B; followed by column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Monitor the transition from the parent ion (m/z 419) to the cyanidin fragment ion (m/z 287).

    • Protocatechuic Acid: Monitor the appropriate parent-to-fragment ion transition (e.g., m/z 153 -> 109).

    • Phloroglucinaldehyde: Monitor the appropriate parent-to-fragment ion transition (e.g., m/z 155 -> 127).

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows according to the instrument manufacturer's recommendations.

Visualizations

Degradation_Pathway C3X This compound Cyanidin Cyanidin (Aglycone) C3X->Cyanidin  Hydrolysis (pH, Temp) Xylose Xylose Degradation Further Degradation Cyanidin->Degradation PCA Protocatechuic Acid Degradation->PCA PGA Phloroglucinaldehyde Degradation->PGA

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare C3X solutions in buffers (pH 3, 5, 7) Incubate Incubate at various temperatures (25-90°C) Prep->Incubate Sample Sample at time intervals (0-24h) Incubate->Sample Quench Quench with acidified methanol Sample->Quench HPLC HPLC-MS/MS Analysis Quench->HPLC Quant Quantify remaining C3X HPLC->Quant Identify Identify degradation products (PCA, PGA) HPLC->Identify Kinetics Determine Degradation Kinetics Quant->Kinetics

Caption: Workflow for studying this compound degradation.

References

Technical Support Center: Cyanidin 3-Xyloside Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of cyanidin (B77932) 3-xyloside and other anthocyanins by High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for detecting cyanidin 3-xyloside by HPLC?

A1: The optimal detection wavelength for this compound, like most anthocyanins, is in the visible range, typically around 520 nm.[1] Spectrophotometric analysis of cyanidin-3-O-glucoside has shown maximum absorption at approximately 524 nm.[2]

Q2: What type of HPLC column is best suited for this compound analysis?

A2: Reversed-phase C18 columns are the most common and effective choice for the separation of this compound and other anthocyanins.[1][3][4] For enhanced resolution and faster analysis times, columns with smaller particle sizes (e.g., sub-2 µm fully porous or 2.6-2.7 µm core-shell) are recommended.[4] Agilent ZORBAX StableBond SB-C18 columns are known for their stability in the low-pH mobile phases typically used for anthocyanin analysis.[3]

Q3: Why is an acidic mobile phase necessary for anthocyanin analysis?

A3: An acidic mobile phase, typically with a pH below 3, is crucial for several reasons.[4] It maintains the anthocyanins in their stable flavylium (B80283) cation form, which is red and provides a strong chromophore for UV-Vis detection.[5] A low pH also suppresses the ionization of free silanol (B1196071) groups on the silica-based column packing, which can otherwise lead to peak tailing.[6] Commonly used acids include formic acid, phosphoric acid, or trifluoroacetic acid.[3][4][7]

Q4: How can I improve the stability of this compound during sample preparation and analysis?

A4: this compound and other anthocyanins are sensitive to degradation by high temperatures, neutral or alkaline pH, and light.[5][8][9][10] To improve stability:

  • Use acidified solvents for extraction and throughout the sample preparation process to maintain a low pH.[2][5]

  • Work under cold conditions during extraction to minimize thermal degradation.[5]

  • Protect samples from light by using amber vials or covering containers with aluminum foil.[2]

  • Avoid solvent evaporation steps when possible, as this can lead to degradation.[11] If concentration is necessary, use a rotary evaporator at a low temperature (e.g., 38°C) followed by evaporation under a nitrogen stream.[12]

  • Analyze samples promptly after preparation. If storage is necessary, keep them at -20°C.[2]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC quantification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol Interactions The free silanol groups on the silica (B1680970) packing of the column can interact with the polar functional groups of this compound, causing peak tailing.[6] Solution: Ensure the mobile phase is sufficiently acidic (pH < 3) by adding a small amount of acid like 0.1% trifluoroacetic acid or formic acid to suppress these interactions.[6]
Column Overload Injecting a sample that is too concentrated can lead to peak distortion, including fronting or tailing.[6] Solution: Dilute your sample and reinject.
Inappropriate Mobile Phase pH If the mobile phase pH is not optimal, the analyte may exist in multiple ionic forms, leading to broad or misshapen peaks. Solution: Maintain a low pH to ensure this compound is in a single protonated state.[6]
Column Contamination or Degradation The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.[6] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
Problem 2: Poor Resolution or Co-elution of Peaks
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition The selectivity of the separation is highly dependent on the mobile phase. Solution: Experiment with different organic modifiers; acetonitrile (B52724) generally provides better selectivity for anthocyanins than methanol (B129727).[4][6] Fine-tuning the acid concentration can also improve separation.[6]
Inadequate Gradient Program A steep gradient may not provide sufficient time to separate structurally similar compounds. Solution: Employ a shallower gradient, especially during the elution of the peaks of interest.[4]
Insufficient Column Efficiency The column may not have enough theoretical plates to resolve closely eluting compounds. Solution: Consider using a column with a smaller particle size (e.g., <3 µm) or a longer column to increase efficiency.[13]
Unsuitable Stationary Phase A standard C18 column may not be optimal for all separations. Solution: If optimizing the mobile phase doesn't work, consider a column with a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which offer different retention mechanisms.[6]
Problem 3: Shifting Retention Times
Potential Cause Recommended Solution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can lead to shifts in retention times. Solution: Ensure accurate and consistent preparation of the mobile phase for every run. If using a gradient, ensure the pumps are mixing the solvents correctly.[6]
Insufficient Column Equilibration The column must be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the equilibration time between runs.[6]
Temperature Fluctuations Changes in ambient or column temperature can affect retention times.[6] Solution: Use a column oven to maintain a stable temperature. A starting point of 30°C is often recommended.[2]
Pump Issues Air bubbles in the pump or malfunctioning check valves can cause an inconsistent flow rate. Solution: Degas the solvents and prime the pumps to remove any air bubbles.[6][14]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline for extracting this compound from plant matrices.

  • Homogenization: Grind the plant material (e.g., freeze-dried fruit) into a fine powder.[5]

  • Extraction:

    • Mix the powdered sample with an acidified methanol solution (e.g., methanol with 1.0 N HCl, 85:15, v/v).[15]

    • Sonicate the mixture for 15 minutes.[15]

    • Centrifuge the mixture (e.g., at 7500 rpm at 4°C for 5 minutes).[15]

    • Collect the supernatant.[15]

    • Repeat the extraction process on the pellet to ensure complete recovery.[15]

  • Concentration:

    • Combine the supernatants.

    • If necessary, reduce the volume using a rotary evaporator at a low temperature (e.g., 38°C).[12]

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[6]

HPLC Method for this compound Quantification

This is a representative HPLC method based on common practices. Optimization may be required for specific sample types and instruments.

Parameter Condition
HPLC System Agilent 1260 Rapid Resolution Liquid Chromatograph or equivalent[3]
Column Agilent ZORBAX StableBond SB-C18, 4.6 x 150 mm, 3.5 µm[3]
Mobile Phase A Water with 0.5% formic acid[1]
Mobile Phase B Acetonitrile with 0.5% formic acid[1]
Gradient Elution Start with a low percentage of B, gradually increase to elute compounds. A typical gradient might start at 5% B and increase to 21% B over 20 minutes, then to 40% B over the next 15 minutes.[11]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[2]
Detection Wavelength 520 nm[1]
Injection Volume 10 µL

Visualizations

Troubleshooting Workflow for HPLC Analysis

TroubleshootingWorkflow Problem Identify Problem (e.g., Poor Peak Shape, No Peaks) CheckSystem Check HPLC System (Pressure, Leaks, Solvent Levels) Problem->CheckSystem Start Here CheckSystem->Problem Issue Found CheckMethod Review Method Parameters (Mobile Phase, Gradient, Wavelength) CheckSystem->CheckMethod System OK CheckSample Evaluate Sample Prep (Extraction, Filtration, Stability) CheckMethod->CheckSample Method OK OptimizeMP Optimize Mobile Phase (pH, Organic Solvent %) CheckMethod->OptimizeMP Potential Issue CheckSample->OptimizeMP Sample Prep OK OptimizeSample Refine Sample Prep (Dilution, Cleanup Step) CheckSample->OptimizeSample Potential Issue OptimizeColumn Optimize Column Conditions (Temperature, Different Column) OptimizeMP->OptimizeColumn Still Issues Resolved Problem Resolved OptimizeMP->Resolved Success OptimizeColumn->OptimizeSample Still Issues OptimizeColumn->Resolved Success OptimizeSample->Resolved Success

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample Preparation and Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Plant Material Grind Grind to Powder Start->Grind Extract Extract with Acidified Solvent Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Separate Separation on C18 Column Inject->Separate Detect Detection at 520 nm Separate->Detect Quantify Quantification using Standard Curve Detect->Quantify Result Final Concentration Quantify->Result

Caption: Workflow from sample preparation to HPLC analysis.

References

Technical Support Center: Optimizing HPLC Separation of Cyanidin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of cyanidin (B77932) glycosides.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of cyanidin glycosides in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My cyanidin glycoside peaks are exhibiting significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for cyanidin glycosides is a common issue that can compromise resolution and quantification. The primary causes include secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.[1][2]

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of cyanidin glycosides, leading to tailing.[2][3]

    • Solution: Lower the mobile phase pH to below 3.[1] This ensures the cyanidin glycosides are in their stable flavylium (B80283) cation form and suppresses the ionization of silanol groups, minimizing secondary interactions.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak distortion.[2]

    • Solution: Maintain a low pH (typically < 3) using acid modifiers like formic acid, phosphoric acid, or trifluoroacetic acid to ensure the stability and consistent ionization state of the analytes.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing and broadening.[1][2]

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can cause peak tailing.[1][2][4]

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727).[1] If the problem persists, consider replacing the column. The use of a guard column is recommended to protect the analytical column.[4]

Q2: My peaks are showing fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte band to move too quickly at the head of the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]

  • Column Collapse: Operating the column outside of the manufacturer's recommended pH range can lead to the collapse of the stationary phase bed.[4]

    • Solution: Ensure the mobile phase pH is within the stable range for your column. C18 columns specifically designed for low pH conditions are recommended.[1]

Issue 2: Poor Resolution and Co-elution

Q3: I am struggling to separate cyanidin-3-glucoside from other closely related anthocyanins. How can I improve the resolution?

A: Achieving baseline separation of structurally similar cyanidin glycosides often requires careful optimization of several chromatographic parameters.

  • Optimize the Gradient Program: A shallow gradient is often necessary to resolve analytes that elute closely together.[1]

    • Solution: Decrease the rate of change of the organic solvent concentration during the elution of the critical pair.[1]

  • Mobile Phase Composition: The choice of organic solvent can influence selectivity.

    • Solution: Acetonitrile generally offers better selectivity and lower backpressure compared to methanol for separating anthocyanin glucosides.[1][6] Experiment with different organic modifiers to see which provides the best separation.[7]

  • Column Selection: The choice of HPLC column is critical for achieving good resolution.

    • Solution: Columns with smaller particle sizes (e.g., sub-2 µm fully porous or 2.6-2.7 µm core-shell) provide higher efficiency and can significantly improve resolution.[1] A C18 stationary phase is the most common choice for anthocyanin separation.[1] Consider columns with high surface area or those specifically designed for low pH stability.[1]

  • Column Temperature: Adjusting the column temperature can alter selectivity and improve peak efficiency.[1]

    • Solution: An optimal temperature is often between 30°C and 50°C.[1] Be aware that higher temperatures can lead to the degradation of some anthocyanins.[1][8]

Q4: I suspect co-elution with other flavonoids. What steps can I take to confirm and resolve this?

A: Co-elution with other flavonoids is a common challenge due to their structural similarities.[7]

  • Solution:

    • Optimize Mobile Phase Selectivity: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and fine-tune the acid concentration in the aqueous phase.[7]

    • Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms and selectivities.[7]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity.

Issue 3: Retention Time Variability

Q5: The retention times of my cyanidin glycoside peaks are shifting between injections. What could be causing this instability?

A: Inconsistent retention times can make peak identification and quantification unreliable.

  • Inconsistent Mobile Phase Preparation:

    • Solution: Prepare the mobile phase accurately and consistently for each batch. Ensure proper mixing of the solvents, especially for gradient elution.[7]

  • Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.[2]

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a stable temperature. Ambient temperature changes can affect retention times.[1][7]

  • Pump Performance:

    • Solution: Degas solvents thoroughly to prevent air bubbles in the pump, which can cause flow rate inconsistencies.[7] Check for pump seal leaks and ensure check valves are functioning correctly.[7]

Data Presentation

Table 1: Key Physicochemical Properties of Cyanidin Glycosides Relevant to HPLC Analysis

PropertyValue/CharacteristicImpact on HPLC Separation
pH Stability Most stable at low pH (< 3.0) in the red flavylium cation form.[1][9]A low pH mobile phase is crucial for maintaining a single, stable form of the analyte, leading to sharp, symmetrical peaks. At higher pH values, they can convert to colorless or blue forms, leading to poor chromatography.[9]
Thermal Stability Susceptible to degradation at elevated temperatures.[8][10][11]While moderate increases in column temperature (30-50°C) can improve efficiency, excessive heat can cause degradation, leading to loss of signal and the appearance of degradation product peaks.[1]
Maximum Absorbance (λmax) Typically around 520 nm for the flavylium cation.[12][13][14]This is the optimal wavelength for UV-Vis detection, providing maximum sensitivity.

Table 2: Typical HPLC Parameters for Cyanidin Glycoside Separation

ParameterRecommended Conditions
Column Reversed-phase C18, < 5 µm particle size (e.g., 2.7 µm core-shell or sub-2 µm fully porous).[1][15]
Mobile Phase A Water with an acid modifier (e.g., 0.1-1% formic acid or 0.3% phosphoric acid).[1][12][13]
Mobile Phase B Acetonitrile or Methanol (Acetonitrile is often preferred for better selectivity).[1][6]
Gradient Elution A shallow gradient is often required for optimal separation.[1]
Flow Rate Typically 0.8 - 1.0 mL/min for analytical columns (e.g., 4.6 mm ID).[12][13][14]
Column Temperature 30 - 50 °C.[1]
Detection Wavelength 520 nm.[12][13][14]
Injection Volume 5 - 20 µL, depending on sample concentration and column dimensions.[1]

Experimental Protocols

1. Sample Preparation

For solid samples such as fruit or plant tissue, effective extraction is crucial for accurate analysis.

  • Weigh the homogenized sample.

  • Extract the anthocyanins using a solvent such as methanol or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to enhance stability and extraction efficiency.[1]

  • Vortex or sonicate the sample to ensure thorough extraction.[1]

  • Centrifuge the extract to pellet any solid material.[1]

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[7]

2. Standard HPLC Method for Cyanidin Glycosides

This protocol provides a general starting point for the separation of cyanidin glycosides. Optimization may be required based on the specific sample matrix and instrumentation.

  • Column: C18, 4.6 x 150 mm, 2.7 µm.

  • Mobile Phase A: Water with 0.5% formic acid.[14]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.[14]

  • Gradient Program:

    • 0-5 min: 5-10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B (return to initial conditions)

    • 35-45 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 35°C.

  • Detection: 520 nm.[14]

  • Injection Volume: 10 µL.[13]

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Identified cluster_troubleshooting Troubleshooting Steps cluster_end End Goal Start Poor Peak Shape, Resolution, or Retention Time Variability PeakShape Q: Poor Peak Shape? Start->PeakShape Resolution Q: Poor Resolution? PeakShape->Resolution No Tailing Tailing PeakShape->Tailing Yes, Tailing Fronting Fronting PeakShape->Fronting Yes, Fronting RetentionTime Q: Retention Time Shift? Resolution->RetentionTime No OptimizeGradient Optimize Gradient (Shallow) Resolution->OptimizeGradient Yes ChangeSolvent Change Organic Solvent Resolution->ChangeSolvent Yes ChangeColumn Select Different Column Resolution->ChangeColumn Yes AdjustTemp Adjust Temperature (30-50°C) Resolution->AdjustTemp Yes PrepareMobilePhase Consistent Mobile Phase Prep RetentionTime->PrepareMobilePhase Yes Equilibrate Ensure Column Equilibration RetentionTime->Equilibrate Yes StableTemp Use Column Oven RetentionTime->StableTemp Yes CheckPump Degas Solvents/Check Pump RetentionTime->CheckPump Yes End Optimized Separation: Symmetrical Peaks, Good Resolution, Stable Retention Times RetentionTime->End No, All Issues Resolved CheckpH Lower Mobile Phase pH (<3) Tailing->CheckpH DiluteSample Dilute Sample Tailing->DiluteSample FlushColumn Flush/Replace Column Tailing->FlushColumn CheckSolvent Inject in Mobile Phase Fronting->CheckSolvent CheckpH->End DiluteSample->End FlushColumn->End CheckSolvent->End OptimizeGradient->End ChangeSolvent->End ChangeColumn->End AdjustTemp->End PrepareMobilePhase->End Equilibrate->End StableTemp->End CheckPump->End

Caption: A troubleshooting workflow for common HPLC issues with cyanidin glycosides.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Sample (e.g., Fruit Tissue) Extract Extract with Acidified Methanol/Ethanol Start->Extract Centrifuge Centrifuge to Pellet Solids Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Inject Inject Sample onto HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 520 nm (PDA) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time and Spectral Data Chromatogram->Identify Quantify Quantify using Standard Curve Identify->Quantify End Report Results Quantify->End

Caption: A standard experimental workflow for the HPLC analysis of cyanidin glycosides.

References

Factors affecting the stability of Cyanidin 3-xyloside in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of Cyanidin (B77932) 3-xyloside (C3X) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Cyanidin 3-xyloside in solution?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:

  • pH: C3X is most stable in acidic conditions (pH < 3), where it exists predominantly in its colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline, it undergoes structural transformations to colorless or less stable forms, leading to degradation.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of C3X.[1][3] This degradation typically follows first-order reaction kinetics.[3]

  • Light: Exposure to light, especially UV radiation, can cause the degradation of anthocyanins.[4][5] It is recommended to store solutions in the dark or in amber-colored vials.[3]

  • Oxygen: The presence of oxygen can lead to the oxidative degradation of C3X.[4] For sensitive experiments, it is advisable to use de-gassed solvents and consider working under an inert atmosphere.[3]

  • Presence of other compounds: Metal ions, ascorbic acid, sugars, and co-pigments can all interact with C3X and affect its stability.[4]

Q2: How does the sugar moiety (xylose) in this compound affect its stability compared to other cyanidin glycosides like Cyanidin 3-glucoside (C3G)?

A2: The sugar moiety attached to the cyanidin aglycone plays a role in the stability of the molecule. While extensive comparative studies specifically on C3X versus C3G are limited, some general principles apply:

  • Glycosylation, in general, increases the stability of the anthocyanin compared to its aglycone form (cyanidin). [6] The sugar molecule can offer steric hindrance, protecting the reactive parts of the molecule from nucleophilic attack by water.

  • The type of sugar can influence stability. Differences in the sugar's structure (e.g., pentose (B10789219) like xylose vs. hexose (B10828440) like glucose) can affect the molecule's conformation and its interaction with the surrounding solvent and other molecules, thereby influencing its stability. However, in many cases, the effect of the sugar type is less pronounced than that of factors like pH and temperature.[7] Some studies on other anthocyanins have shown that the type of sugar has no significant effect on stability.[7]

Q3: What are the typical degradation products of this compound?

A3: The degradation of cyanidin glycosides, including C3X, typically involves the opening of the central pyran ring to form a chalcone (B49325) pseudobase. This can then be further degraded into smaller phenolic compounds. The primary degradation products identified from cyanidin glycosides are protocatechuic acid (from the B-ring) and phloroglucinaldehyde or its derivatives (from the A-ring).[8][9][10]

Troubleshooting Guides

Issue 1: Rapid Color Loss of C3X Solution
  • Possible Cause 1: Incorrect pH.

    • Verification: Measure the pH of your solution.

    • Solution: Adjust the pH of the solution to the acidic range (ideally pH 1-3) using a suitable buffer (e.g., citrate (B86180) or formate (B1220265) buffer) for maximum stability.[3]

  • Possible Cause 2: High Temperature.

    • Verification: Check the storage or experimental temperature.

    • Solution: Store stock solutions and samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[3] During experiments, if permissible, conduct them at controlled, lower temperatures.

  • Possible Cause 3: Exposure to Light.

    • Verification: Assess the light conditions during storage and handling.

    • Solution: Protect solutions from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during experiments.[3]

  • Possible Cause 4: Presence of Oxygen.

    • Verification: Review the solvent preparation and experimental setup.

    • Solution: Use freshly de-gassed solvents. For highly sensitive experiments, consider purging the solution and headspace with an inert gas like nitrogen or argon.[3]

Issue 2: Inconsistent Results in Stability Assays
  • Possible Cause 1: Fluctuations in Experimental Conditions.

    • Verification: Review your experimental protocol for consistency in temperature, pH, and light exposure across all samples and replicates.

    • Solution: Use calibrated equipment (pH meter, incubator, water bath). Ensure all samples are treated identically.

  • Possible Cause 2: Contaminants in the Solution.

    • Verification: Check the purity of your C3X standard, solvents, and any additives.

    • Solution: Use high-purity solvents and reagents. Be aware that metal ion contamination can catalyze degradation.

  • Possible Cause 3: Issues with Analytical Method.

    • Verification: Review your analytical method (e.g., HPLC, UV-Vis) for potential sources of error.

    • Solution: Refer to the troubleshooting guide for HPLC analysis below. For UV-Vis, ensure proper blanking and wavelength selection.

Issue 3: Problems with HPLC Analysis of C3X
  • Possible Cause 1: Poor Peak Shape (Tailing or Fronting).

    • Verification: Examine the peak symmetry.

    • Solution:

      • Tailing: This can be due to secondary interactions between C3X and the stationary phase. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid or trifluoroacetic acid) to keep the molecule in its protonated form. A contaminated or degraded column can also cause tailing; try washing or replacing the column.

      • Fronting: This is often a sign of column overload. Try injecting a smaller volume or a more dilute sample.

  • Possible Cause 2: Shifting Retention Times.

    • Verification: Compare retention times across different runs.

    • Solution: Ensure the mobile phase composition is consistent and the column is properly equilibrated before each injection. Check for leaks in the HPLC system and ensure the pump is delivering a constant flow rate. Temperature fluctuations can also affect retention time, so use a column oven for better control.

  • Possible Cause 3: Ghost Peaks.

    • Verification: Observe unexpected peaks in the chromatogram.

    • Solution: Ghost peaks can arise from contamination in the mobile phase, injection of air, or carryover from a previous injection. Filter your mobile phases and use fresh solvents. Ensure your sample is fully dissolved. Run a blank gradient to identify the source of contamination.

  • Possible Cause 4: Loss of Resolution.

    • Verification: Peaks are broad and not well-separated.

    • Solution: This can indicate column degradation. Try cleaning the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced. Optimizing the gradient profile can also improve resolution.

Data Summary

The following tables summarize quantitative data on the stability of cyanidin glycosides. Note: Much of the available detailed kinetic data is for Cyanidin 3-glucoside (C3G), which is structurally similar to C3X. This data is provided as a close approximation.

Table 1: Effect of pH and Temperature on the Degradation of Cyanidin-3-glucoside (C3G)

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)Reference
2.570~26.8~0.026[10]
2.590~0.5~1.386[10]
4.070~9.2~0.075[10]
4.090~0.2~3.466[10]
7.070< 1> 0.693[10]
7.090< 0.5> 1.386[10]

Table 2: Degradation of Cyanidin Glycosides at 25°C over 8 hours

CompoundpHRemaining (%)
Cyanidin 3-glucoside2.099
Cyanidin (aglycone)2.027
Cyanidin 3-glucoside7.0< 50
Cyanidin (aglycone)7.0> 50
Data adapted from[6]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound using UV-Vis Spectrophotometry
  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to a known concentration.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 4, 6, 8).

  • Sample Preparation: Dilute the C3X stock solution with each buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.5 at the λmax (around 510-530 nm, depending on pH).

  • Incubation:

    • Temperature Stability: Incubate aliquots of each pH solution at different constant temperatures (e.g., 25°C, 40°C, 60°C) in a temperature-controlled water bath or incubator, protected from light.

    • Light Stability: Expose aliquots of the pH 3 solution to a controlled light source (e.g., UV lamp or natural daylight) while keeping a control sample in the dark. Maintain a constant temperature.

  • Data Collection: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), take a sample from each condition and measure its absorbance at the λmax using a UV-Vis spectrophotometer. Use the corresponding buffer as a blank.

  • Data Analysis:

    • Calculate the percentage of C3X remaining at each time point relative to the initial absorbance.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[3]

Protocol 2: Quantification of this compound by HPLC-DAD
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.5% formic acid (or other suitable acid).

    • Solvent B: Acetonitrile with 0.5% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30-50% B (linear gradient)

    • 25-30 min: 50-5% B (linear gradient)

    • 30-35 min: 5% B (re-equilibration)

    • Adjust the gradient as needed to achieve good separation.

  • Detection: Monitor at the λmax of C3X in the mobile phase, typically around 520 nm.

  • Standard Curve: Prepare a series of standard solutions of C3X of known concentrations. Inject each standard and create a calibration curve by plotting the peak area versus concentration.

  • Sample Analysis: Inject the experimental samples and determine the peak area for C3X.

  • Quantification: Calculate the concentration of C3X in the samples using the linear regression equation from the standard curve.

Visualizations

Experimental_Workflow_for_Stability_Analysis cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis stock C3X Stock Solution samples Diluted C3X Samples stock->samples buffers Buffer Solutions (Varying pH) buffers->samples temp Temperature Study (e.g., 25°C, 40°C, 60°C) samples->temp Vary T light Light Study (Light vs. Dark) samples->light Vary Light sampling Time-point Sampling temp->sampling light->sampling measurement UV-Vis or HPLC-DAD Measurement sampling->measurement data_analysis Data Analysis (Kinetics, Half-life) measurement->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway C3X This compound (Flavylium Cation, Red, Stable at low pH) Hemiketal Hemiketal (Colorless) C3X->Hemiketal + H2O (pH increase) Hemiketal->C3X - H2O (pH decrease) Chalcone Chalcone (Pale Yellow) Hemiketal->Chalcone Ring Opening Degradation_Products Degradation Products (Protocatechuic Acid + Phloroglucinaldehyde derivative) Chalcone->Degradation_Products Irreversible Cleavage (promoted by Heat, Light, O2)

Caption: Simplified degradation pathway of this compound.

References

Preventing degradation of Cyanidin 3-xyloside during storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Cyanidin (B77932) 3-xyloside during storage is paramount for reliable experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to prevent its degradation.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems users may encounter during the storage and handling of Cyanidin 3-xyloside.

Q1: My deep red/purple this compound solution has faded or turned colorless. What is the likely cause?

A1: The loss of color in your this compound solution is a primary indicator of degradation. The most common culprits are improper pH and exposure to light. Anthocyanins like this compound are most stable in acidic conditions (pH 1-3), where they exist in their colored flavylium (B80283) cation form. As the pH increases towards neutral or alkaline, the molecule undergoes structural transformations to colorless carbinol or chalcone (B49325) forms.[1][2]

  • Immediate Action: Check the pH of your solution. If it is above 4.0, the compound has likely converted to its colorless forms. Acidifying the solution may partially restore the color, but degradation may be irreversible.

  • Preventative Measures: Always prepare and store this compound solutions in an acidic buffer (e.g., citrate (B86180) or phosphate (B84403) buffer, pH 2.0-3.5). Store all solutions in amber vials or wrapped in aluminum foil to protect them from light.

Q2: I've noticed a brownish tint developing in my this compound sample. What does this indicate?

A2: A brownish discoloration suggests the occurrence of polymerization and/or oxidative degradation. This can be triggered by several factors, including elevated temperatures, the presence of oxygen, and certain enzymes.[3][4]

  • Immediate Action: Immediately move the sample to a low-temperature, oxygen-free environment. If the sample is in solution, sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen.

  • Preventative Measures: Store solid this compound at -20°C or below in a tightly sealed container. For solutions, use deoxygenated solvents and store them under an inert atmosphere at low temperatures. Avoid repeated freeze-thaw cycles.

Q3: My experiment involves the use of ascorbic acid (Vitamin C), and I'm observing rapid degradation of this compound. Why is this happening and how can I mitigate it?

A3: While ascorbic acid is an antioxidant, it can paradoxically accelerate the degradation of anthocyanins. This is due to a complex interaction that can involve the production of hydrogen peroxide, which in turn oxidizes and degrades the anthocyanin structure.[5][6] This degradation is often concentration-dependent.

  • Mitigation Strategies:

    • Minimize Contact Time: Prepare solutions containing both compounds immediately before use.

    • Use a Chelating Agent: The presence of metal ions can catalyze ascorbic acid-mediated degradation. Adding a food-grade chelating agent like EDTA can help to sequester these ions.

    • Consider Alternatives: If possible, use other antioxidants that do not have this pro-oxidant effect on anthocyanins.

Q4: I suspect contamination with metal ions in my buffer. Can this affect the stability of this compound?

A4: Yes, the presence of metal ions, particularly trivalent ions like iron (Fe³⁺) and aluminum (Al³⁺), can lead to the formation of metal-anthocyanin complexes. This can cause a color shift (bathochromic shift) and can also promote degradation, especially at higher pH values.[7][8] Divalent ions like magnesium (Mg²⁺) generally have a negligible effect.[8]

  • Immediate Action: If metal ion contamination is suspected, prepare fresh, high-purity buffers.

  • Preventative Measures: Use high-purity water and reagents for all buffers and solutions. When possible, use glass containers instead of metal spatulas or containers that could leach metal ions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: What are the optimal storage conditions for solid this compound?

    • A: For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed, light-proof container. To prevent moisture absorption, it is advisable to store it in a desiccator, especially after opening.

  • Q: How should I prepare and store stock solutions of this compound?

    • A: Prepare stock solutions in an acidic buffer (pH 2.0-3.5) using a solvent like methanol (B129727) or ethanol (B145695) with 0.1% HCl or formic acid. Store these solutions in small aliquots in amber vials at -20°C or below to minimize freeze-thaw cycles.

  • Q: Is this compound sensitive to oxygen?

    • A: Yes, oxygen can contribute to the oxidative degradation of this compound, especially at higher temperatures and pH levels.[3] For maximum stability in solution, it is recommended to use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).

Factors Affecting Stability

  • Q: How does temperature affect the stability of this compound?

    • A: Higher temperatures significantly accelerate the degradation of this compound.[9] It is recommended to handle and store samples at low temperatures (e.g., on ice during experiments and at ≤ -20°C for storage).

  • Q: What is the most stable pH range for this compound?

    • A: this compound is most stable in acidic conditions, typically between pH 1 and 3.[2] In this range, it exists predominantly as the colored flavylium cation. As the pH increases, it becomes unstable and converts to colorless forms.

  • Q: Does the sugar moiety (xylose) affect its stability compared to other cyanidin glycosides?

    • A: The type of sugar can influence stability. While specific comparative data for this compound is limited, generally, the structure and size of the sugar can impact the molecule's susceptibility to hydrolysis and other degradation reactions.

Quantitative Data on Degradation

The following tables summarize the degradation kinetics of cyanidin glycosides under various conditions. Note that much of the available data is for Cyanidin-3-glucoside (C3G), a closely related analog, which can serve as a useful proxy.

Table 1: Effect of Temperature on the Degradation of Cyanidin-3-glucoside (C3G) at pH 3.5

Temperature (°C)Half-life (t₁/₂) (hours)Degradation Rate Constant (k) (x 10⁻³ h⁻¹)
6048.514.3
7023.130.0
8011.660.0
905.8120.0

Data is illustrative and compiled from trends observed in the literature.

Table 2: Effect of pH on the Stability of Cyanidin-3-glucoside (C3G) at 25°C

pHRemaining C3G after 8 hours (%)Visual Observation
2.099%Stable, intense red
4.0~70%Fading red
7.0<10%Colorless

Data adapted from studies on C3G stability.[2]

Table 3: Impact of Ascorbic Acid on Cyanidin-3-glucoside (C3G) Degradation at 20°C

Ascorbic Acid Concentration (mM)Half-life (t₁/₂) of C3G (days)
0 (Control)~25
0.1~15
1.0~5
5.0<1

Illustrative data based on kinetic studies of anthocyanin-ascorbic acid interaction.[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound powder

    • Methanol (HPLC grade)

    • Hydrochloric acid (HCl) or Formic acid

    • Amber glass vials

    • Volumetric flasks

  • Procedure:

    • Prepare a solvent of methanol containing 0.1% (v/v) HCl or formic acid.

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the acidified methanol to the desired concentration (e.g., 1 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Nanoencapsulation of this compound using Spray-Drying

This protocol provides a general guideline for improving the stability of this compound through encapsulation with a carrier agent like maltodextrin.

  • Materials:

    • This compound

    • Maltodextrin (or other suitable carrier like gum arabic)

    • Acidified water (pH adjusted to ~3.0 with citric acid)

    • Magnetic stirrer

    • Spray-dryer

  • Procedure:

    • Prepare a solution of the carrier agent (e.g., 10-30% w/v maltodextrin) in acidified water. Stir until fully dissolved.

    • Dissolve the this compound in the carrier solution to achieve the desired core-to-wall material ratio (e.g., 1:10).

    • Continuously stir the mixture for at least 30 minutes to ensure homogeneity.

    • Set the spray-dryer parameters. Typical starting parameters are an inlet temperature of 160-180°C and an outlet temperature of 70-90°C. The feed flow rate should be adjusted to maintain these temperatures.

    • Feed the solution into the spray-dryer.

    • Collect the resulting powder from the cyclone.

    • Store the encapsulated powder in a tightly sealed, light-proof container at low temperature and low humidity.

Visualizations

degradation_pathway C3X This compound (Flavylium Cation, Red/Purple) Carbinol Carbinol Pseudobase (Colorless) C3X->Carbinol + H₂O (pH > 4) DegradationProducts Degradation Products (e.g., Protocatechuic acid, Phloroglucinaldehyde) C3X->DegradationProducts High Temp/Oxidation Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening Chalcone->DegradationProducts Oxidation/Heat experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Options cluster_stabilization Stabilization Methods start Weigh C3X Powder dissolve Dissolve in Acidic Solvent (pH 2-3.5) start->dissolve short_term Short-term (days) 4°C, Dark dissolve->short_term For immediate use long_term Long-term (months+) -20°C to -80°C, Dark, Inert Gas dissolve->long_term For stock solution encap Nanoencapsulation (e.g., Spray-drying) dissolve->encap For enhanced stability copigment Co-pigmentation (with phenolic acids) dissolve->copigment For color stabilization

References

Technical Support Center: Purification of Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Cyanidin (B77932) 3-xyloside.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Cyanidin 3-xyloside?

A1: The main challenges in purifying this compound include:

  • Instability: Like other anthocyanins, this compound is sensitive to pH, temperature, light, and oxygen.[1][2] It is most stable in acidic conditions (pH < 3) and degradation can occur at neutral or alkaline pH.[3]

  • Co-eluting Impurities: Crude extracts often contain other structurally similar flavonoids, phenolic acids, sugars, and organic acids that can co-elute with this compound during chromatographic separation.[4]

  • Low Concentration in Natural Sources: The concentration of this compound in natural sources like Aronia melanocarpa (chokeberry) is often lower than other cyanidin glycosides, making its isolation in high purity and yield challenging.

  • Structural Similarity to Other Glycosides: The presence of other cyanidin glycosides, such as cyanidin-3-galactoside, cyanidin-3-glucoside, and cyanidin-3-arabinoside, which have very similar polarities, makes chromatographic separation difficult.

Q2: What is the optimal pH range for working with this compound to ensure its stability?

A2: To maintain the stability of this compound, it is crucial to work in an acidic environment, ideally at a pH below 3.0.[3] Anthocyanins exist in their stable, colored flavylium (B80283) cation form at this pH. As the pH increases towards neutral and alkaline conditions, they can undergo structural transformations to colorless or less stable forms, leading to degradation.[3] The use of acidified solvents (e.g., with formic acid or trifluoroacetic acid) is recommended throughout the extraction and purification process.[5]

Q3: How does temperature affect the stability of this compound during purification?

A3: Elevated temperatures accelerate the degradation of anthocyanins.[6] It is recommended to perform all purification steps at low temperatures (e.g., 4°C) whenever possible. During solvent evaporation steps, use a rotary evaporator at a low temperature (e.g., <40°C) to minimize thermal degradation.[4][7]

Troubleshooting Guide

Problem 1: Low yield of this compound after initial extraction.

  • Possible Cause: Incomplete extraction from the plant matrix.

  • Solution:

    • Ensure the plant material is finely ground to increase the surface area for solvent penetration.

    • Use an appropriate extraction solvent. Acidified methanol (B129727) or ethanol (B145695) are commonly used for anthocyanin extraction.[5] The addition of a small amount of acid (e.g., 0.1% HCl or 1% formic acid) helps to stabilize the anthocyanins.

    • Optimize the solid-to-liquid ratio, extraction time, and temperature. Multiple extraction cycles can improve the yield.

Problem 2: Poor separation of this compound from other cyanidin glycosides during HPLC.

  • Possible Cause: Suboptimal chromatographic conditions.

  • Solution:

    • Mobile Phase Optimization: Carefully adjust the gradient of the mobile phase. A shallow gradient can improve the resolution of closely eluting peaks.[8] Common mobile phases consist of acidified water (e.g., with formic acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol.

    • Column Selection: Use a high-resolution C18 column with a small particle size.

    • Temperature Control: Maintain a constant and optimized column temperature, as temperature can affect retention times and selectivity.[9]

Problem 3: Degradation of the purified sample during storage.

  • Possible Cause: Improper storage conditions.

  • Solution:

    • Store the purified this compound as a dry powder or in an acidified solvent at low temperatures (-20°C or -80°C).[10]

    • Protect the sample from light by using amber vials or wrapping the container in aluminum foil.

    • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 4: Co-elution of non-anthocyanin impurities (sugars, organic acids).

  • Possible Cause: Inadequate initial cleanup of the crude extract.

  • Solution:

    • Incorporate a solid-phase extraction (SPE) step using a resin like Amberlite XAD7HP before proceeding to HPLC. This will help in removing polar impurities like sugars and organic acids.[11][12] The crude extract is loaded onto the resin, washed with acidified water to remove impurities, and then the anthocyanins are eluted with acidified ethanol or methanol.

Quantitative Data Presentation

The following tables summarize typical data for the purification of cyanidin glycosides. Note that specific values for this compound may vary depending on the source material and the specific protocol used.

Table 1: Comparison of Resins for Anthocyanin Purification

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)Key CharacteristicsReference
Amberlite XAD7HP HighHighModerately polar, acrylic ester resin. Good for capturing anthocyanins and removing polar impurities.[7][12]
D101 HighHighMacroporous polystyrene resin.[13]
Sephadex LH-20 N/A (Size Exclusion)N/AUsed for fractionation based on molecular size and polarity. Effective for separating anthocyanins from other polyphenols.[13][14]

Table 2: Purity and Yield at Different Purification Stages (Example)

Purification StepPurity (%)Recovery Yield (%)NotesReference
Crude Extract 5 - 10100Contains a complex mixture of compounds.[13]
After Resin Chromatography (e.g., XAD7HP) 60 - 75~90Removes sugars, acids, and some polyphenols.[11][13]
After Sephadex LH-20 Chromatography > 85~80 (from previous step)Further separation from other flavonoids.[15]
After Preparative HPLC > 95~70 (from previous step)Isolation of individual anthocyanin glycosides.[16][17]

Experimental Protocols

Protocol 1: Extraction of this compound from Aronia melanocarpa (Chokeberry)

  • Sample Preparation: Freeze-dry fresh chokeberries and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered berries in methanol containing 0.1% trifluoroacetic acid (TFA) (v/v) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at 4°C for 24 hours with constant stirring, protected from light.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete recovery.

  • Concentration: Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Solid-Phase Extraction (SPE) using Amberlite XAD7HP Resin

  • Resin Activation: Wash the Amberlite XAD7HP resin sequentially with ethanol, 5% HCl, and then with acidified water (pH 2.0) until the eluent is neutral.

  • Column Packing: Pack a glass column with the activated resin.

  • Equilibration: Equilibrate the column with acidified water (pH 2.0).

  • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of acidified water and load it onto the column.

  • Washing: Wash the column with several bed volumes of acidified water to remove sugars, organic acids, and other highly polar impurities.

  • Elution: Elute the anthocyanins with acidified ethanol (e.g., 80% ethanol with 0.1% HCl). Collect the colored fractions.

  • Concentration: Concentrate the eluted fractions under reduced pressure at <40°C.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation:

    • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 5% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Detection: Diode-array detector (DAD) at 520 nm.

  • Sample Preparation: Dissolve the concentrated fraction from the SPE step in mobile phase A and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Develop a shallow gradient elution method to separate the different cyanidin glycosides. An example gradient could be: 0-5 min, 10% B; 5-40 min, 10-25% B; 40-45 min, 25-10% B; 45-50 min, 10% B.

    • Set the flow rate appropriate for the semi-preparative column (e.g., 3-5 mL/min).

    • Inject the sample and collect the fractions corresponding to the this compound peak based on retention time (previously determined by analytical HPLC-MS).

  • Post-Purification:

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain a stable powder.

Visualizations

Experimental_Workflow Start Plant Material (e.g., Aronia melanocarpa) Extraction Extraction (Acidified Methanol/Ethanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 SPE Solid-Phase Extraction (Amberlite XAD7HP) Concentration1->SPE Washing Washing (Removal of Sugars/Acids) SPE->Washing Elution Elution (Acidified Ethanol) Washing->Elution Concentration2 Concentration Elution->Concentration2 Prep_HPLC Preparative HPLC (C18 Column) Concentration2->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Issue Low Purity of Final Product Cause1 Co-eluting Anthocyanins Issue->Cause1 Cause2 Presence of Non-anthocyanin Impurities Issue->Cause2 Cause3 Degradation during Purification Issue->Cause3 Solution1a Optimize HPLC Gradient (Shallow Gradient) Cause1->Solution1a Solution1b Change HPLC Column Cause1->Solution1b Solution2a Incorporate/Optimize SPE Step Cause2->Solution2a Solution2b Use Sephadex LH-20 Cause2->Solution2b Solution3a Work at Low Temperature Cause3->Solution3a Solution3b Use Acidified Solvents (pH < 3) Cause3->Solution3b Solution3c Protect from Light Cause3->Solution3c

Caption: Troubleshooting logic for low purity of this compound.

References

Light and temperature sensitivity of Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin (B77932) 3-xyloside. The information focuses on the challenges presented by its sensitivity to light and temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of Cyanidin 3-xyloside stability.

Issue Potential Cause Recommended Solution
Rapid color fading of the sample solution upon preparation. High pH of the solvent: Anthocyanins, including this compound, are most stable in acidic conditions (pH 1-3). At neutral or alkaline pH, they rapidly convert to colorless or less stable forms.[1][2]Ensure all solvents and buffers are acidified, typically with formic acid or hydrochloric acid, to a pH below 3.0. Prepare solutions fresh before use.
Exposure to light: Photodegradation can occur quickly, especially under direct laboratory lighting or sunlight.Prepare and handle solutions in a dark environment or under amber light. Use amber-colored vials or wrap containers in aluminum foil for storage and during experiments.
Elevated temperature: Even room temperature can initiate degradation over time.Prepare and store solutions at low temperatures (e.g., 4°C for short-term storage). For long-term storage, freeze samples at -20°C or -80°C.
Inconsistent or drifting peaks in HPLC analysis. On-column degradation: If the mobile phase is not sufficiently acidic, the compound can degrade during the chromatographic run.Acidify the mobile phase (e.g., with 0.1-0.5% formic acid) to maintain a low pH and ensure the stability of the flavylium (B80283) cation form of this compound.
Improper column temperature: Fluctuations in column temperature can lead to shifts in retention time.Use a column oven to maintain a consistent and controlled temperature throughout the analysis.
Mobile phase composition changes: Evaporation of volatile organic solvents can alter the mobile phase composition and affect retention times.Prepare fresh mobile phase daily and keep solvent bottles capped.
Low recovery of this compound from samples. Adsorption to surfaces: Anthocyanins can adsorb to glass and plastic surfaces, especially at low concentrations.Silanize glassware or use polypropylene (B1209903) tubes to minimize adsorption.
Oxidative degradation: The presence of oxygen can accelerate the degradation of anthocyanins.Degas solvents before use and consider blanketing samples with an inert gas like nitrogen or argon, especially for long-term storage or during heating experiments.
Appearance of unexpected peaks in chromatograms after stress testing. Formation of degradation products: Light and heat can induce the breakdown of this compound into other compounds.Use HPLC-MS to identify degradation products. Common degradation products of cyanidin glycosides include protocatechuic acid and the cyanidin aglycone.[1]
UV-Vis absorbance readings are not stable. pH shifts in unbuffered solutions: Small changes in pH can significantly alter the absorbance spectrum of anthocyanins.Use buffered solutions (e.g., citrate-phosphate buffer) to maintain a constant pH during spectrophotometric measurements.
Haze or precipitation in the cuvette: This can be caused by the low solubility of degradation products or interactions with other components in the sample matrix.Filter the sample through a 0.22 µm syringe filter before measurement. Use a wavelength correction for haze by subtracting the absorbance at a non-absorbing wavelength (e.g., 700 nm).

Frequently Asked Questions (FAQs)

Q1: How does the sugar moiety (xylose) in this compound affect its stability compared to other cyanidin glycosides like Cyanidin 3-glucoside?

A1: The type of sugar attached to the cyanidin core influences the stability of the molecule. While direct comparative studies on a wide range of conditions for this compound are limited, research on various anthocyanins suggests that the glycosyl moiety plays a significant role in stabilizing the flavylium cation.[3][4] Generally, glycosylation increases stability compared to the aglycone (cyanidin).[5] However, the degree of stabilization can vary between different sugars. For instance, some studies on elderberry anthocyanins (which include cyanidin glycosides) have shown that 3,5-diglycosides can be more stable than 3-monoglycosides.[6] It is therefore crucial to empirically determine the stability of this compound under your specific experimental conditions.

Q2: What are the primary degradation products of this compound that I should look for in my experiments?

A2: The degradation of cyanidin glycosides typically involves the cleavage of the glycosidic bond to release the cyanidin aglycone and the respective sugar (xylose in this case). The cyanidin aglycone is generally less stable and can further degrade. The opening of the C-ring can lead to the formation of phloroglucinaldehyde and protocatechuic acid.[1] Therefore, when analyzing degradation, you should monitor for the appearance of peaks corresponding to cyanidin aglycone and protocatechuic acid in your chromatograms.

Q3: What is the optimal pH range for storing and handling this compound solutions?

A3: this compound, like other anthocyanins, is most stable in a highly acidic environment, typically at a pH of 3 or lower.[1][2] In this pH range, it exists predominantly in its colored flavylium cation form. As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to colorless or less stable forms, leading to rapid degradation.

Q4: Can I use UV-Vis spectrophotometry to quantify the degradation of this compound?

A4: Yes, UV-Vis spectrophotometry is a common method for monitoring anthocyanin degradation. The degradation can be tracked by measuring the decrease in absorbance at the maximum visible wavelength (λmax), which is typically around 510-530 nm for cyanidin glycosides in acidic solutions. However, it is important to be aware that changes in pH can cause spectral shifts that may be misinterpreted as degradation. Therefore, it is essential to use well-buffered solutions. For more accurate quantification and to distinguish between degradation and structural transformation, HPLC is the recommended method.

Q5: Are there any co-factors that can enhance the stability of this compound?

A5: The stability of anthocyanins can be influenced by co-pigmentation, where other compounds, such as flavonoids, phenolic acids, and metal ions, form complexes with the anthocyanin molecule. These interactions can enhance color and stability. However, the presence of other compounds like ascorbic acid and oxygen can accelerate degradation.[3]

Data Presentation

Due to the limited availability of specific quantitative data for pure this compound, the following tables present data from studies on elderberry extracts (a rich source of cyanidin glycosides including the 3-xyloside) and comparative data for closely related cyanidin glycosides to provide an indication of expected stability.

Table 1: Thermal Degradation of Anthocyanins in Elderberry Extract

TemperatureHalf-life (t₁/₂)Kinetic ModelReference
50°C (at 0.5 a_w_)~ 2 monthsFirst-order[7]
5°CSignificantly more stable than at room temp.-[6]
Room TemperatureSignificant degradation over 7 months-[6]

Note: Data is for a freeze-dried elderberry extract and stability is highly dependent on water activity (a_w_).

Table 2: Comparative Stability of Different Cyanidin Glycosides

CompoundConditionObservationReference
Cyanidin-3-O-sambubioside & Cyanidin-3-O-glucosideStorage at room temp.Degraded faster than diglycosides[6]
Cyanidin-3,5-O-diglucoside & Cyanidin-3-O-sambubioside-5-O-glucosideStorage at room temp.More stable than monoglycosides[6]
Cyanidin 3-glucosidepH 2.0, 25°C, 8 hours~99% remained[2]
Cyanidin (aglycone)pH 2.0, 25°C, 8 hours~27% remained[2]

This table illustrates the general principle that glycosylation and the number of sugar units can significantly impact stability.

Experimental Protocols

Protocol 1: Determination of Thermal Stability of this compound using HPLC-DAD

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to a known concentration.

  • Sample Preparation: Dilute the stock solution with a pH-controlled buffer (e.g., citrate-phosphate buffer at pH 3.0) to a final concentration suitable for HPLC analysis.

  • Incubation: Aliquot the sample solution into amber HPLC vials. Place the vials in temperature-controlled environments (e.g., water baths or incubators) at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature, cool it immediately on ice to stop further degradation, and store at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.5% formic acid.

    • Mobile Phase B: Acetonitrile with 0.5% formic acid.

    • Gradient: A suitable gradient to separate this compound from its degradation products.

    • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (approx. 520 nm) and at other wavelengths to detect degradation products (e.g., 280 nm for phenolic acids).

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) using first-order kinetics.

Protocol 2: Evaluation of Light Sensitivity of this compound using UV-Vis Spectrophotometry

  • Solution Preparation: Prepare a solution of this compound in a pH 3.0 buffer to a concentration that gives an initial absorbance of approximately 1.0 at its λmax.

  • Exposure Conditions:

    • Light Sample: Place the solution in a clear quartz cuvette and expose it to a controlled light source (e.g., a UV lamp or a light box with a defined spectrum and intensity).

    • Dark Control: Wrap an identical cuvette containing the same solution in aluminum foil to protect it from light.

  • Spectrophotometric Measurement: At regular time intervals, measure the full UV-Vis spectrum (200-800 nm) of both the light-exposed and dark control samples.

  • Data Analysis: Monitor the decrease in absorbance at the λmax. The percentage of degradation can be calculated relative to the dark control. Note any shifts in the λmax or the appearance of new absorbance peaks, which would indicate the formation of degradation products.

Mandatory Visualization

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (Acidified Solvent) working Prepare Working Solution (Buffered at desired pH) stock->working temp Temperature Stress (e.g., 25, 40, 60, 80°C) working->temp Apply Stress light Light Stress (Controlled Light Source) working->light Apply Stress dark Dark Control working->dark Apply Stress sampling Collect Aliquots at t = 0, 1, 2, 4... hrs temp->sampling uv_vis UV-Vis Spectrophotometry light->uv_vis dark->uv_vis hplc HPLC-DAD/MS Analysis sampling->hplc kinetics Degradation Kinetics (Rate Constant, Half-life) hplc->kinetics products Identify Degradation Products hplc->products uv_vis->kinetics Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_opening C-Ring Fission cluster_products Final Degradation Products C3X This compound Cy Cyanidin (aglycone) C3X->Cy + H₂O (Heat, pH) Xy Xylose Chalcone Chalcone Intermediate Cy->Chalcone pH-dependent equilibrium PCA Protocatechuic Acid Chalcone->PCA PGA Phloroglucinaldehyde Chalcone->PGA

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Cyanidin-3-xyloside and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of cyanidin-3-xyloside against other common anthocyanins, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds.

Comparative Bioactivity Data

The following tables summarize quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of cyanidin-3-xyloside and other prevalent anthocyanins.

Table 1: Antioxidant Activity of Cyanidin (B77932) Glycosides
AnthocyaninDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (TEAC, µM Trolox/µM)FRAP Assay (µM Fe(II)/µM)
Cyanidin-3-xyloside Data not availableData not availableData not available
Cyanidin-3-xylosylrutinoside 1.8 ± 0.12.2 ± 0.13.5 ± 0.2
Cyanidin-3-glucoside 2.5 ± 0.22.1 ± 0.13.2 ± 0.2
Cyanidin-3-rutinoside 2.1 ± 0.12.3 ± 0.13.8 ± 0.2
Cyanidin (Aglycone) 1.5 ± 0.12.5 ± 0.14.1 ± 0.3

Data sourced from a comparative study on black raspberry anthocyanins. Note: Lower IC50 values indicate higher antioxidant activity. Higher TEAC and FRAP values indicate greater antioxidant capacity.

Table 2: Anti-inflammatory Activity of Cyanidin Glycosides
AnthocyaninInhibition of Nitric Oxide (NO) ProductionInhibition of Cyclooxygenase-2 (COX-2) Expression
Cyanidin-3-xyloside Inhibits UVB-induced COX-2 expression[1]Inhibits UVB-induced COX-2 expression[1]
Cyanidin-3-glucoside Dose-dependent inhibition in LPS-stimulated macrophages[2][3][4]Dose-dependent inhibition in LPS-stimulated macrophages[2]
Cyanidin-3-rutinoside Reduced NO production by 34.0% at 20 µg/mL in LPS-stimulated RAW264.7 cells[5]Decreased protein expression in LPS-treated macrophages[5]
Table 3: Anticancer Activity of Cyanidin Glycosides (IC50, µg/mL)
AnthocyaninMCF-7 (Breast Cancer)Caco-2 (Colon Cancer)HS578T (Breast Cancer)
Cyanidin-3-xyloside Data not availableData not availableData not available
Cyanidin-3-glucoside 110 (24h), 60 (48h)[6]No significant cytotoxicity up to 200 µM[7]Significant inhibition at 10 µM[8]
Cyanidin (Aglycone) Generally more potent than glycosides[9]No cytotoxicity up to 200 µM[7]Data not available

IC50 values represent the concentration required to inhibit 50% of cell viability. Studies suggest that the aglycone form, cyanidin, often exhibits greater in vitro anticancer potency than its glycoside derivatives[9].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Prepare a stock solution of DPPH in methanol.

  • Add various concentrations of the anthocyanin sample to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) or water to a specific absorbance at 734 nm.

  • Add various concentrations of the anthocyanin sample to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The scavenging activity is calculated as a percentage of inhibition, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

c) FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Warm the FRAP reagent to 37°C.

  • Add the anthocyanin sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O.

Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant.

  • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the anthocyanin for a specific duration (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540-550 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

b) Cyclooxygenase-2 (COX-2) Expression Analysis (Western Blot)

This method is used to detect the protein levels of COX-2.

  • Culture cells (e.g., RAW 264.7 macrophages) and treat them with anthocyanins and an inflammatory stimulus (e.g., LPS).

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for COX-2.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Anticancer Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Seed cancer cells (e.g., MCF-7, Caco-2) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the anthocyanin for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by cyanidin glycosides and a general workflow for in vitro bioactivity assessment.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis P1 Anthocyanin Isolation & Purification A1 Antioxidant Assays (DPPH, ABTS, FRAP) P1->A1 A2 Anti-inflammatory Assays (Griess, Western Blot) P1->A2 A3 Anticancer Assays (MTT) P1->A3 D1 IC50 / EC50 Calculation A1->D1 A2->D1 A3->D1 D2 Statistical Analysis D1->D2 D3 Comparative Evaluation D2->D3

Caption: General workflow for in vitro bioactivity assessment of anthocyanins.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription C3G Cyanidin-3-glucoside C3G->IKK inhibits C3G->NFkB_active inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by Cyanidin-3-glucoside.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response gene expression C3G Cyanidin-3-glucoside C3G->MAPK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by Cyanidin-3-glucoside.

Apoptosis_Pathway Cyanidin_Glycosides Cyanidin Glycosides ROS ↑ ROS Production Cyanidin_Glycosides->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by Cyanidin Glycosides in cancer cells.

References

Comparative Guide to the Authentication and Purity Analysis of Cyanidin 3-Xyloside Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of analytical standards are paramount for accurate quantification and reliable experimental outcomes. This guide provides a comprehensive comparison of methodologies for the authentication and purity analysis of Cyanidin (B77932) 3-xyloside, a key anthocyanin, and compares it with other commonly used cyanidin glycoside standards.

Introduction to Cyanidin 3-Xyloside and its Alternatives

This compound is a naturally occurring anthocyanin responsible for the red-to-purple coloration in many fruits and vegetables. As a reference standard, its purity and accurate identification are crucial for food science, pharmacology, and metabolic studies. Commercially available standards for this compound and its common alternatives, such as Cyanidin 3-glucoside and Cyanidin 3-rutinoside, vary in their stated purity and the analytical methods used for certification. This guide outlines the principal techniques for their evaluation.

Authentication and Purity Analysis Methodologies

The authentication and purity of this compound and other anthocyanin standards are primarily determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a cornerstone for purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation and absolute quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity of anthocyanin standards. A C18 reversed-phase column is typically used with a gradient elution of acidified water and an organic solvent like methanol (B129727) or acetonitrile.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 4 µm).[1]

  • Mobile Phase A: Water with 1% formic acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.60 mL/min.[1]

  • Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. For example, starting at 5% B, increasing to 21% B over 20 minutes, and then to 40% B at 35 minutes.[1]

  • Detection: DAD monitoring at the visible maximum absorption wavelength of cyanidins, typically around 520 nm.[2]

  • Sample Preparation: The standard is accurately weighed and dissolved in a suitable solvent, such as acidified methanol, to a known concentration.

  • Purity Calculation: The purity is calculated based on the relative peak area of the main compound compared to the total area of all detected peaks at 520 nm.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is crucial for the unambiguous identification of the standard. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns. For this compound, the expected molecular ion [M]+ is at m/z 419.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a standard without the need for a specific reference standard of the same compound.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.[1][4]

Experimental Protocol: Purity Determination by ¹H-qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound standard and the internal standard into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete spin relaxation.

  • Data Processing: Process the spectrum with appropriate phasing, baseline correction, and integration of the selected analyte and internal standard signals.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Comparison of Commercially Available Standards

The following table summarizes the stated purity of commercially available this compound and its common alternatives. It is important to note that the method of purity determination can vary between suppliers.

CompoundSupplierStated PurityMethod of Analysis (if specified)
This compound MedchemExpressNot specifiedNot specified
Cyanidin 3-glucoside Chloride FUJIFILM Wako≥95.0%HPLC
Cyanidin 3-rutinoside chloride Sigma-Aldrich (phyproof®)≥90.0%HPLC
Cyanidin 3-rutinoside (75%) LGC Standards75%Not specified
Cyanidin 3-arabinoside chloride Extrasynthesew/w absolute assayNot specified
Cyanidin 3-galactoside chloride Sigma-Aldrich (phyproof®)≥95.0%HPLC

Visualizing the Analytical Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR purity determination, as well as the logic for their cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh This compound standard dissolve Dissolve in acidified methanol weigh->dissolve inject Inject onto C18 column dissolve->inject separate Gradient Elution inject->separate detect DAD Detection (520 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (Area % method) integrate->calculate

Caption: Experimental workflow for HPLC purity determination.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis weigh_analyte Accurately weigh This compound dissolve_qnmr Dissolve both in deuterated solvent weigh_analyte->dissolve_qnmr weigh_is Accurately weigh Internal Standard weigh_is->dissolve_qnmr acquire Acquire 1H NMR spectrum (optimized parameters) dissolve_qnmr->acquire process Process spectrum (phasing, baseline) acquire->process integrate_qnmr Integrate signals of analyte and IS process->integrate_qnmr calculate_qnmr Calculate absolute purity using the formula integrate_qnmr->calculate_qnmr

Caption: Experimental workflow for qNMR purity determination.

Cross_Validation_Logic hplc HPLC Purity compare Compare Results hplc->compare qnmr qNMR Purity qnmr->compare consistent Consistent (High Confidence) compare->consistent Yes discrepant Discrepant (Investigate) compare->discrepant No investigate Investigate for: - Impurities not detected by HPLC - Residual solvents/water - Method limitations discrepant->investigate

Caption: Logical workflow for cross-validating purity results.

Conclusion

The authentication and purity analysis of this compound standards require a multi-faceted approach. While HPLC provides a reliable method for routine purity checks, qNMR offers a more accurate, absolute measure of purity. For critical applications, cross-validation of results from these two orthogonal techniques is highly recommended to ensure the highest confidence in the standard's quality.[1] Researchers should carefully consider the stated purity and the analytical methodology provided by the supplier when selecting a standard for their studies. When in doubt, independent verification using the detailed protocols provided in this guide is advisable.

References

A Comparative Analysis of the Biological Effects of Cyanidin 3-Xyloside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of two prominent flavonoids, Cyanidin (B77932) 3-xyloside and quercetin (B1663063). Both compounds are recognized for their significant antioxidant, anti-inflammatory, and anticancer properties. This document aims to objectively compare their performance by presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the cellular signaling pathways they modulate.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of Cyanidin 3-xyloside and quercetin. It is important to note that specific experimental data for this compound is limited in the current scientific literature. Therefore, data for the closely related compound, Cyanidin-3-glucoside (C3G), which shares the same cyanidin aglycone, is used as a proxy for comparative purposes. This structural similarity suggests that their biological activities may be comparable, though direct experimental validation is needed.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
Cyanidin-3-glucoside (as proxy for this compound) DPPH0.014 mg/mL[1]
ABTSNot specified
Quercetin DPPH4.60 ± 0.3 µM[2]
ABTS1.89 ± 0.33 µg/mL[3]
ABTS48.0 ± 4.4 µM[2]

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayEffectIC50 ValueReference
Cyanidin-3-glucoside (as proxy for this compound) RAW 264.7LPS-induced NO ProductionInhibitionNot specified[4]
Quercetin RAW 264.7LPS-induced NO ProductionInhibitionConcentrations up to 50 µM showed significant inhibition[5][6]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 ValueReference
Cyanidin-3-glucoside (as proxy for this compound) MCF-7 (Breast Cancer)MTT (24h)110 µg/mL[7]
MCF-7 (Breast Cancer)MTT (48h)60 µg/mL[7]
Caco-2 (Colon Cancer)CCK-8Significant decrease at 0.20-0.25 mg/mL[1][8]
Quercetin HeLa (Cervical Cancer)MTT (24h)100 µM[9]
HeLa (Cervical Cancer)MTT (24h)29.49 µg/mL[10]
HeLa (Cervical Cancer)CCK-8 (24h)30 µM[11]
MCF-7 (Breast Cancer)MTT (24h)37 µM[12][13][14]
MCF-7 (Breast Cancer)MTT (48h)73 µM[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

Anti-inflammatory Activity Assay

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound is assessed by its ability to inhibit this LPS-induced NO production. NO concentration in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated.

Anticancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Cyanidin-3-glycosides and quercetin, as well as a typical experimental workflow.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity DPPH DPPH Assay ABTS ABTS Assay RAW_cells RAW 264.7 Cells LPS_stimulation LPS Stimulation RAW_cells->LPS_stimulation NO_measurement NO Measurement (Griess Assay) LPS_stimulation->NO_measurement Cancer_cells Cancer Cell Lines (e.g., HeLa, MCF-7) MTT_assay Cell Viability (MTT Assay) Cancer_cells->MTT_assay Apoptosis_assay Apoptosis (Annexin V/PI Assay) Cancer_cells->Apoptosis_assay start Compound (this compound or Quercetin) start->DPPH start->RAW_cells start->Cancer_cells

Figure 1: General experimental workflow for evaluating biological activities.

cyanidin_signaling cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathways cluster_antioxidant Antioxidant Pathways C3G Cyanidin-3-glycosides NFkB NF-κB Pathway C3G->NFkB Inhibition MAPK MAPK Pathway C3G->MAPK Modulation STAT1 STAT1 Pathway C3G->STAT1 Inhibition PI3K_Akt PI3K/Akt Pathway C3G->PI3K_Akt Inhibition Apoptosis Apoptosis Induction (↑Caspases, ↑Bax/Bcl-2) C3G->Apoptosis ROS ROS Scavenging C3G->ROS Nrf2 Nrf2 Pathway C3G->Nrf2 Activation

Figure 2: Key signaling pathways modulated by Cyanidin-3-glycosides.

quercetin_signaling cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathways cluster_antioxidant Antioxidant Pathways Quercetin Quercetin NFkB_Q NF-κB Pathway Quercetin->NFkB_Q Inhibition MAPK_Q MAPK Pathway (ERK, JNK, p38) Quercetin->MAPK_Q Inhibition PI3K_Akt_mTOR_Q PI3K/Akt/mTOR Pathway Quercetin->PI3K_Akt_mTOR_Q Inhibition Wnt_beta_catenin_Q Wnt/β-catenin Pathway Quercetin->Wnt_beta_catenin_Q Inhibition p53_Q p53 Pathway Quercetin->p53_Q Activation Apoptosis_Q Apoptosis Induction Quercetin->Apoptosis_Q ROS_Q Direct ROS Scavenging Quercetin->ROS_Q Nrf2_Q Nrf2 Pathway Quercetin->Nrf2_Q Activation

Figure 3: Key signaling pathways modulated by Quercetin.

Conclusion

Both this compound (as represented by its glucoside analogue) and quercetin demonstrate potent biological activities that are of significant interest to the scientific and drug development communities. Quercetin has been more extensively studied, with a larger body of quantitative data available. It consistently shows strong antioxidant, anti-inflammatory, and anticancer effects across a variety of experimental models. Cyanidin-3-glycosides also exhibit robust bioactivity, and the structural similarity of this compound suggests it would possess comparable effects.

The provided data and protocols offer a foundation for further comparative studies. Direct, head-to-head experimental evaluations of this compound and quercetin are warranted to more definitively delineate their relative potencies and therapeutic potential. The signaling pathway diagrams highlight the multi-targeted nature of these flavonoids, suggesting their potential utility in complex multifactorial diseases. Future research should focus on elucidating the specific molecular interactions and downstream effects of this compound to fully understand its pharmacological profile in comparison to well-characterized flavonoids like quercetin.

References

A Comparative Guide to the Validation of HPLC Methods for Cyanidin 3-Xyloside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of research and development in the pharmaceutical and nutraceutical industries. Cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin, has garnered significant interest for its potential health benefits. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of such compounds. This guide provides a comprehensive comparison of HPLC method validation parameters for cyanidin 3-xyloside and its closely related analogs, offering supporting experimental data and detailed methodologies to aid in the selection and implementation of a robust analytical method.

Data Presentation: A Comparative Overview of Analytical Method Validation Parameters

Due to the limited availability of comprehensive validation data specifically for this compound via HPLC with UV-Vis detection, this table includes data for the closely related and structurally similar cyanidin 3-glucoside (C3G) and cyanidin 3-rutinoside (C3R) to provide a robust comparative framework. Data for a highly sensitive LC-MS/MS method for this compound is also included for reference.

Validation ParameterHPLC-DAD (C3G & C3R)LC-MS/MS (this compound)Spectrophotometry (C3G)HPTLC (C3G)
Linearity (R²) ≥ 0.9996[1]> 0.99[2]0.995 - 0.997[3]0.9998[4]
Linear Range 15.625 - 500 µg/mL[1]0.3 - 100 ng/mL[2]2 - 16 µg/mL[3][5]0.44 - 6.05 µ g/band
Limit of Detection (LOD) Not Explicitly StatedNot Explicitly Stated0.186 µg/mL[3][5]Not Explicitly Stated
Limit of Quantification (LOQ) Not Explicitly Stated0.15 or 0.5 ng/mL[2]Not Explicitly StatedNot Explicitly Stated
Accuracy (Recovery %) 96.5 - 102.6%[1]Not Explicitly Stated98.8 - 103.3%[3][5]Not Explicitly Stated
Precision (RSD %) Intra-day: 2.1 - 8.2% Inter-day: 4.1 - 17.1%[1]Not Explicitly Stated< 1.5%[5]Not Explicitly Stated

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC, LC-MS/MS, and Spectrophotometry based on published literature.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This protocol is based on a validated method for the quantification of cyanidin 3-glucoside and cyanidin 3-rutinoside, which can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Eclipse XDB-C18 column (4.6 × 250 mm I.D., 5 µm particle size)[1].

  • Mobile Phase: A gradient elution of acetonitrile (B52724) (containing 0.5% formic acid) and water (containing 0.5% formic acid)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 520 nm[1].

  • Sample Preparation: Samples are extracted with an appropriate solvent (e.g., acidified methanol), filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Standard Preparation: A stock solution of the this compound reference standard is prepared in a suitable solvent and serially diluted to create a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a method developed for the analysis of this compound in biological matrices[2].

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Synergi RP-Max column (250 × 4.6 mm, 4 µm)[2].

  • Mobile Phase: A gradient elution system consisting of water with 1% formic acid (A) and acetonitrile (B)[2].

  • Flow Rate: 0.60 mL/min[2].

  • Ionization Mode: Positive ion mode electrospray ionization[2].

  • Quantification: Multiple Reaction Monitoring (MRM) is used for quantification[2].

  • Sample Preparation: For plasma samples, protein precipitation is a common technique. For urine, a "dilute-and-shoot" approach can be employed to minimize anthocyanin degradation[2].

UV-Visible Spectrophotometric Protocol

This protocol describes a simple and rapid method for the quantification of total ortho-dihydroxylated anthocyanins, including this compound.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents: Aluminum(III) chloride solution.

  • Principle: This method is based on the formation of a blue-colored complex between ortho-dihydroxylated anthocyanins and aluminum(III)[5].

  • Procedure:

    • An aliquot of the sample extract is mixed with the aluminum(III) chloride solution.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for the complex.

    • Quantification is achieved by comparing the absorbance to a calibration curve prepared with a suitable standard (e.g., cyanidin 3-glucoside)[5].

Mandatory Visualization

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC-DAD System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chromatography Detection Detection at 520 nm Chromatography->Detection Linearity Linearity (Calibration Curve, R²) Detection->Linearity Accuracy Accuracy (Recovery %) Detection->Accuracy Precision Precision (Intra & Inter-day RSD%) Detection->Precision Sensitivity Sensitivity (LOD & LOQ) Detection->Sensitivity Specificity Specificity Detection->Specificity

Caption: Experimental workflow for the validation of an HPLC method for this compound quantification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyanidin 3-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Cyanidin (B77932) 3-xyloside, an anthocyanin of significant interest for its potential health benefits. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for a target analyte like Cyanidin 3-xyloside.

Cross_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Cross-Validation Standard Prepare this compound Standard Solutions HPLC Method 1: HPLC-DAD Analysis Standard->HPLC HPTLC Method 2: HPTLC Analysis Standard->HPTLC Sample Prepare Sample Matrix (e.g., plant extract, plasma) Sample->HPLC Sample->HPTLC Spiked_Sample Prepare Spiked Samples Spiked_Sample->HPLC Spiked_Sample->HPTLC Linearity Linearity & Range HPLC->Linearity Data_Comparison Compare Quantitative Results from both methods HPLC->Data_Comparison HPTLC->Linearity HPTLC->Data_Comparison Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Interm. Precision) LOD_LOQ LOD & LOQ Specificity Specificity Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) Data_Comparison->Statistical_Analysis Method_Selection Select Optimal Method Statistical_Analysis->Method_Selection

Caption: A flowchart outlining the key stages in the cross-validation of two analytical methods.

Quantitative Data Summary

The following table summarizes the key performance parameters for the quantification of cyanidin glycosides using HPLC-DAD and HPTLC. The data for HPLC-DAD is based on a validated method for Cyanidin-3-O-glucoside, a structurally similar and commonly analyzed anthocyanin, which provides a strong reference for the expected performance for this compound. The HPTLC data is for the direct quantification of Cyanidin-3-glucoside.

ParameterHPLC-DAD (for Cyanidin-3-O-glucoside)HPTLC (for Cyanidin-3-glucoside)
Linearity (R²) 0.99990.9998
Limit of Detection (LOD) 0.038 mg/LNot explicitly stated, but quantification is shown at 0.44 µ g/band
Limit of Quantification (LOQ) 0.125 mg/LNot explicitly stated, but the calibration curve starts at 0.44 µ g/band
Recovery (%) 99-101%Not explicitly stated
Precision (RSD %) < 5% (Intra- and Inter-day)Not explicitly stated
Retention Time (min) / Rf < 1.8 min0.34

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method, optimized for the rapid analysis of anthocyanins, is adapted from a validated green HPLC-DAD method for Cyanidin-3-O-glucoside[1]. Given the structural similarity, this protocol is highly applicable to this compound.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 column.

  • Mobile Phase: A gradient or isocratic mixture of ethanol (B145695) and an aqueous solution of 0.25 mol/L tartaric acid[1]. A typical starting ratio could be 20:80 (v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Anthocyanins are typically monitored around 520 nm[2][3][4].

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727). Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The extraction of this compound from a sample matrix (e.g., fruit powder) can be performed using methanol acidified with a small percentage of hydrochloric or formic acid[5]. The mixture is typically sonicated and then centrifuged. The supernatant is collected, and if necessary, concentrated before being diluted for HPLC analysis[5].

High-Performance Thin-Layer Chromatography (HPTLC)

This method is based on a published HPTLC quantification of Cyanidin-3-glucoside in plant extracts[6].

  • Instrumentation: HPTLC system including an automatic TLC sampler, a twin-trough chamber, and a TLC scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase (Solvent System): Ethyl acetate: Formic acid: Acetic acid: Water in a proportion of 10:0.5:0.5:1.3 (v/v/v/v)[7].

  • Application: Apply standards and sample extracts as bands of a defined width using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner in absorbance mode at 520 nm.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Apply different volumes of the standard solution to the HPTLC plate to create a multi-point calibration curve (e.g., 0.4 to 6.0 µg per band)[6].

  • Sample Preparation: Similar to the HPLC method, extract the sample with acidified methanol. The resulting extract can be applied directly to the HPTLC plate[6].

Comparison of Methods

  • HPLC-DAD: This method offers high resolution and sensitivity, making it the gold standard for the quantification of individual anthocyanins[8]. It allows for the separation of closely related compounds, which is crucial when analyzing complex extracts. The use of a DAD detector provides spectral information that can aid in peak identification and purity assessment[8][9]. The developed "green" HPLC method is rapid, with a retention time of less than 4 minutes for a good separation of anthocyanins[1]. The validation data shows excellent linearity, precision, and accuracy[1].

  • HPTLC: This technique is a powerful tool for the simultaneous analysis of multiple samples in a shorter amount of time and with lower solvent consumption compared to traditional HPLC. It is particularly useful for screening large numbers of samples. The visual nature of the chromatogram allows for a qualitative assessment of the sample composition. While it can be made quantitative with the use of a densitometer, it may not always achieve the same level of resolution and sensitivity as HPLC for complex mixtures. However, for a target analyte like this compound, it can provide reliable quantification as demonstrated by the high linearity (R² = 0.9998) of the calibration curve for the similar Cyanidin-3-glucoside[6].

Conclusion

Both HPLC-DAD and HPTLC are suitable methods for the quantification of this compound.

  • HPLC-DAD is the preferred method for detailed quantitative analysis, offering high precision, accuracy, and the ability to resolve complex mixtures. It is ideal for in-depth research, drug development, and quality control where precise quantification of individual anthocyanins is required.

  • HPTLC serves as an excellent high-throughput screening method. Its advantages in terms of speed, sample throughput, and lower operational cost make it a valuable tool for routine analysis, preliminary screening of extracts, and quality control of raw materials.

The choice between these methods will ultimately depend on the specific requirements of the study, including the number of samples, the complexity of the sample matrix, and the required level of analytical detail. For a comprehensive analysis, results from HPTLC screening could be confirmed and more precisely quantified using a validated HPLC-DAD method.

References

A Comparative Guide to the In Vitro Efficacy of Cyanidin 3-Xyloside Versus Its Aglycone, Cyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antioxidant and anti-inflammatory properties of the anthocyanin Cyanidin (B77932) 3-xyloside and its aglycone, cyanidin. The available scientific literature suggests that while both compounds exhibit significant biological activity, the removal of the sugar moiety often enhances the efficacy of the core cyanidin molecule in various in vitro assays.

Summary of In Vitro Efficacy

The in vitro efficacy of cyanidin and its glycosides is influenced by their chemical structure. The presence and type of sugar attached to the cyanidin backbone can affect its ability to scavenge free radicals and modulate inflammatory pathways. Generally, the aglycone form, cyanidin, tends to show higher antioxidant and anti-inflammatory activity in cell-free and cell-based assays compared to its glycosylated forms. This is often attributed to the increased steric hindrance imposed by the sugar group, which can limit the interaction of the molecule with its target.[1][2][3]

While direct comparative studies focusing specifically on Cyanidin 3-xyloside are limited, data from studies on other cyanidin glycosides, such as cyanidin-3-glucoside (C3G), consistently show the aglycone to be more potent in various antioxidant assays.[3][4] For instance, in superoxide (B77818) radical scavenging and ORAC assays, cyanidin exhibits higher activity than C3G.

Quantitative Data Presentation

Due to the lack of direct comparative studies on this compound versus cyanidin, the following table presents a summary of available data for cyanidin and its more commonly studied glucoside, Cyanidin-3-glucoside (C3G), to illustrate the general trend of higher efficacy in the aglycone form.

Assay Compound Metric Result Reference
Antioxidant Activity
DPPH Radical ScavengingCyanidinIC50Generally lower than glycosides[3][4]
Superoxide Radical ScavengingCyanidinActivityHigher than C3G
ORACCyanidinActivityHigher than C3G
Anti-inflammatory Activity
TNF-α Inhibition (in human neutrophils)Cyanidin-3-glucoside% Inhibition50%[5]
IL-6 Inhibition (in human neutrophils)Cyanidin-3-glucoside% Inhibition30%[5]
COX-1 InhibitionCyanidinIC50Data available, but varies by study
COX-2 InhibitionCyanidinIC50Data available, but varies by study

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. ORAC (Oxygen Radical Absorbance Capacity) is a method of measuring antioxidant capacities in vitro.

Key Signaling Pathways

The anti-inflammatory effects of cyanidin and its glycosides are often mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases Cyanidin Cyanidin / This compound Cyanidin->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and the inhibitory role of cyanidin.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate assessment and comparison of the efficacy of this compound and cyanidin.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Workflow:

References

Factors Influencing the Stability of Cyanidin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the comparative stability of various cyanidin (B77932) glycosides, tailored for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of performance with supporting experimental data.

Cyanidin, a prominent anthocyanidin, is responsible for the red, purple, and blue hues in many fruits and flowers. Its glycosidic forms, known as cyanidin glycosides, are of significant interest due to their potential health benefits. However, their inherent instability presents a challenge for their application in pharmaceuticals and functional foods. This guide delves into the comparative stability of different cyanidin glycosides, focusing on the influence of structural variations and environmental factors.

The stability of cyanidin glycosides is primarily influenced by their chemical structure and the surrounding environmental conditions. Key factors include:

  • Acylation: The esterification of sugar moieties with organic acids, known as acylation, has been shown to significantly enhance the stability of cyanidin glycosides.[1][2][3] Acylated anthocyanins exhibit improved resistance to degradation from heat, light, and changes in pH.[1][3][4] This increased stability is attributed to intramolecular co-pigmentation, where the acyl groups shield the flavylium (B80283) cation from nucleophilic attack by water.[1]

  • Glycosylation: The type and number of sugar units attached to the cyanidin aglycone also play a role in stability. While some studies suggest that diglycosides are more stable than monoglycosides, other research indicates that the cyanidin aglycone itself may possess greater thermal stability than its 3-O-glucoside counterpart under specific conditions.[2][5][6][7]

  • pH: Cyanidin glycosides are most stable in acidic environments (pH < 3).[8][9][10] As the pH increases towards neutral and alkaline conditions, they become highly unstable and prone to degradation.[8][11][12]

  • Temperature: Elevated temperatures accelerate the degradation of cyanidin glycosides.[9][10][13] Thermal processing and storage at high temperatures can lead to significant loss of color and bioactive compounds.

  • Light and Oxygen: Exposure to light and oxygen can also induce the degradation of these compounds, leading to a loss of their characteristic color and potential health benefits.[1][10]

cluster_factors Factors Influencing Stability cluster_structural cluster_environmental Structural Factors Structural Factors Acylation Acylation Structural Factors->Acylation Glycosylation Glycosylation Structural Factors->Glycosylation Environmental Factors Environmental Factors pH pH Environmental Factors->pH Temperature Temperature Environmental Factors->Temperature Light Light Environmental Factors->Light Oxygen Oxygen Environmental Factors->Oxygen Cyanidin Glycoside Stability Cyanidin Glycoside Stability Acylation->Cyanidin Glycoside Stability Glycosylation->Cyanidin Glycoside Stability pH->Cyanidin Glycoside Stability Temperature->Cyanidin Glycoside Stability Light->Cyanidin Glycoside Stability Oxygen->Cyanidin Glycoside Stability

Key factors affecting the stability of cyanidin glycosides.

Comparative Stability Data

The following table summarizes experimental data on the stability of various cyanidin glycosides under different conditions.

Cyanidin GlycosideConditionStability MetricResultReference
Cyanidin-3-O-glucoside (C3G)75°C for 5 hoursRetention Rate34.1%[3]
Salicylate Acylated C3G (S-C3G)75°C for 5 hoursRetention Rate70.56%[3]
Octanoate Acylated C3G (O-C3G)75°C for 5 hoursRetention Rate81.39%[3]
CyanidinpH 7.0, 55°C after 10 min% Intact96.47%[5][7]
Cyanidin-3-O-glucosidepH 7.0, 55°C after 10 min% Intact78.83%[5][7]
CyanidinpH 2.0, 25°C after 8 hours% Unchanged27%[11]
Cyanidin-3-O-glucosidepH 2.0, 25°C after 8 hours% Unchanged99%[11]

Degradation Pathways of Cyanidin Glycosides

The degradation of cyanidin glycosides proceeds through several pathways, primarily initiated by the nucleophilic attack of water on the flavylium cation. This leads to the formation of colorless carbinol pseudobases and chalcones. Further degradation can result in the cleavage of the C-ring, yielding phenolic acids and aldehydes.[9][13] The two primary degradation pathways are:

  • Hydrolysis of the glycosidic bond: This pathway forms the unstable aglycone, cyanidin, which rapidly degrades further.[9][13]

  • Opening of the pyrylium (B1242799) ring: This leads to the formation of a chalcone, which can then be broken down into a benzoic acid derivative (like protocatechuic acid) and a benzofuran (B130515) derivative.[9][13][14]

Cyanidin Glycoside (Flavylium Cation) Cyanidin Glycoside (Flavylium Cation) Carbinol Pseudobase Carbinol Pseudobase Cyanidin Glycoside (Flavylium Cation)->Carbinol Pseudobase Hydration Aglycone (Cyanidin) Aglycone (Cyanidin) Cyanidin Glycoside (Flavylium Cation)->Aglycone (Cyanidin) Hydrolysis Chalcone Chalcone Carbinol Pseudobase->Chalcone Tautomerization Phenolic Acids (e.g., Protocatechuic Acid) Phenolic Acids (e.g., Protocatechuic Acid) Chalcone->Phenolic Acids (e.g., Protocatechuic Acid) Aldehydes Aldehydes Chalcone->Aldehydes Further Degradation Products Further Degradation Products Aglycone (Cyanidin)->Further Degradation Products

Simplified degradation pathways of cyanidin glycosides.

Experimental Protocols

Thermal Stability Assessment using UV-Vis Spectrophotometry

This protocol is used to determine the thermal stability of cyanidin glycosides by monitoring the change in absorbance over time at an elevated temperature.

  • Preparation of Stock Solution: A known concentration of the cyanidin glycoside is prepared in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to ensure the compound is in its stable flavylium cation form.[15]

  • Preparation of Working Solutions: The stock solution is diluted with a buffer at a specific pH to achieve an initial absorbance between 1.0 and 1.5 at the wavelength of maximum absorbance (λmax), typically around 520 nm.[15]

  • Incubation: Aliquots of the working solution are placed in sealed, light-protected vials and incubated in a calibrated water bath or incubator at the desired temperature.[15]

  • Data Collection: At regular intervals, vials are removed, cooled rapidly, and the absorbance is measured at λmax using a UV-Vis spectrophotometer.[15] The percentage of remaining anthocyanin is calculated relative to the initial absorbance.

HPLC Analysis of Cyanidin Glycosides and Their Degradation Products

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying cyanidin glycosides and their degradation products.

  • Sample Preparation: Samples are dissolved in an appropriate solvent, often the initial mobile phase, and filtered through a 0.45 µm syringe filter before injection.[15][16]

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used.[15][16]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Water with an acid modifier (e.g., 0.5% - 5% formic acid).[15][17]

      • Solvent B: Acetonitrile or methanol with the same acid modifier.[15]

    • Detection: A Diode Array Detector (DAD) or UV-Vis detector is set to monitor the absorbance at approximately 520 nm for cyanidin glycosides.[16][17] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for structural elucidation of degradation products.[17]

  • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from analytical standards.[18]

cluster_workflow HPLC Analysis Workflow cluster_details_prep cluster_details_sep cluster_details_det cluster_details_analysis Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Injection Dissolution Dissolution Filtration Filtration Detection Detection HPLC Separation->Detection Elution C18 Column C18 Column Gradient Elution Gradient Elution Data Analysis Data Analysis Detection->Data Analysis Signal DAD/UV-Vis (520 nm) DAD/UV-Vis (520 nm) Mass Spectrometry Mass Spectrometry Peak Integration Peak Integration Quantification Quantification

Workflow for the HPLC analysis of cyanidin glycosides.

References

A Head-to-Head Comparison: Cyanidin 3-Xyloside vs. Delphinidin Glycosides in Cellular Signaling and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyphenolic compounds, anthocyanins have garnered significant attention for their potential therapeutic applications, largely attributed to their antioxidant and anti-inflammatory properties. Among this diverse class of molecules, Cyanidin (B77932) 3-xyloside and various Delphinidin (B77816) glycosides stand out as subjects of intensive research. This guide provides a detailed, evidence-based comparison of these two types of anthocyanins, focusing on their biochemical properties, mechanisms of action, and effects on key signaling pathways, to assist researchers, scientists, and drug development professionals in their investigative endeavors.

Physicochemical and Biochemical Properties: A Comparative Overview

Cyanidin and Delphinidin are both anthocyanidins, the aglycone forms of anthocyanins, that differ in the hydroxylation pattern of their B-ring. Delphinidin possesses three hydroxyl groups on its B-ring, while cyanidin has two. This structural difference significantly influences their antioxidant potential and subsequent biological activity. Glycosylation, the attachment of sugar moieties, enhances the stability and bioavailability of these molecules. Cyanidin 3-xyloside is a specific glycoside of cyanidin, while delphinidin can be found with various sugar attachments, such as glucose, galactose, and arabinose.

PropertyThis compoundDelphinidin GlycosidesReference
Aglycone CyanidinDelphinidin[1][2]
B-Ring Hydroxylation Two (-OH) groupsThree (-OH) groups[1]
Common Glycosidic Moiety XyloseGlucose, Galactose, Arabinose, Rutinose, Sambubioside[1][2][3]
General Stability Glycosylation enhances stabilityGlycosylation enhances stability[1]
Antioxidant Capacity StrongGenerally considered stronger due to the third hydroxyl group on the B-ring[1]
Bioavailability Absorbed as glycoside; metabolism occursGlycosides are absorbed; bioavailability varies with the sugar moiety[3]

Comparative Bioactivity: Antioxidant and Anti-inflammatory Effects

Both this compound and Delphinidin glycosides exhibit potent antioxidant and anti-inflammatory activities, which are central to their therapeutic potential.

Antioxidant Activity

The antioxidant capacity of anthocyanins is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The additional hydroxyl group in the B-ring of delphinidin generally confers superior antioxidant activity compared to cyanidin.[1] Studies on black raspberries have highlighted that cyanidin-based glycosides, including those structurally similar to this compound, are significant contributors to the fruit's overall antioxidant capacity.[4][5]

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM in methanol) is prepared. The test compounds (this compound and Delphinidin glycosides) are dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a series of concentrations.

  • Assay Procedure: A specific volume of the DPPH solution is mixed with varying concentrations of the test compounds. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both this compound and Delphinidin glycosides have been shown to modulate inflammatory pathways. Delphinidin and its glycosides can suppress inflammation by acting on the PI3K/Akt and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

Impact on Cellular Signaling Pathways

The biological effects of this compound and Delphinidin glycosides are mediated through their interaction with various cellular signaling pathways.

Delphinidin Glycosides: A Multi-Target Approach

Delphinidin and its glycosides have been shown to modulate a wide array of signaling pathways implicated in cancer and other diseases.[1] These include:

  • Apoptosis and Autophagy Induction: Triggering programmed cell death in cancer cells.

  • Suppression of Cell Proliferation and Angiogenesis: Inhibiting tumor growth and the formation of new blood vessels.

  • Modulation of Key Signaling Pathways:

    • PI3K/Akt Pathway: Involved in cell survival and proliferation.

    • NF-κB Pathway: A critical regulator of inflammation and immune responses.[1]

    • Wnt/β-catenin Signaling Pathway: Plays a role in cell fate and proliferation.

    • Nrf2/ARE Pathway: The primary pathway for antioxidant defense.[1]

Delphinidin_Signaling Delphinidin Delphinidin Glycosides PI3K_Akt PI3K/Akt Pathway Delphinidin->PI3K_Akt NF_kB NF-κB Pathway Delphinidin->NF_kB Wnt_beta_catenin Wnt/β-catenin Pathway Delphinidin->Wnt_beta_catenin Nrf2_ARE Nrf2/ARE Pathway Delphinidin->Nrf2_ARE Cell_Survival ↓ Cell Survival & Proliferation PI3K_Akt->Cell_Survival Inflammation ↓ Inflammation (COX-2, iNOS) NF_kB->Inflammation Wnt_beta_catenin->Cell_Survival Antioxidant_Response ↑ Antioxidant Response Nrf2_ARE->Antioxidant_Response

This compound: Emerging Insights

While research on the specific signaling pathways modulated by this compound is less extensive compared to Delphinidin glycosides, studies on the aglycone, cyanidin, and other cyanidin glycosides provide valuable insights. Cyanidin has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells.[6][7] Furthermore, cyanidin glycosides can influence pathways related to oxidative stress and inflammation.

Experimental Workflow: Western Blot Analysis of Protein Expression

To investigate the effect of these compounds on signaling pathways, Western blotting is a key technique.

  • Cell Culture and Treatment: Cells are cultured in appropriate media and treated with different concentrations of this compound or Delphinidin glycosides for a specific duration.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a method like the Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, NF-κB, Nrf2).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.

Western_Blot_Workflow Cell_Treatment Cell_Treatment Protein_Extraction Protein_Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS_PAGE Protein_Extraction->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Quantification Quantification Detection->Quantification Normalization Normalization Quantification->Normalization Results Results Normalization->Results

Conclusion

Both this compound and Delphinidin glycosides are promising natural compounds with significant therapeutic potential. The key difference lies in the hydroxylation pattern of their aglycone, with delphinidin's three hydroxyl groups on the B-ring generally conferring superior antioxidant activity. Delphinidin glycosides have been more extensively studied, with a well-documented ability to modulate multiple critical signaling pathways involved in major diseases. While research on this compound is still emerging, its structural similarity to other bioactive cyanidin glycosides suggests it likely shares overlapping mechanisms of action. For researchers and drug developers, the choice between these compounds may depend on the specific therapeutic target and desired biological outcome. Further head-to-head comparative studies utilizing standardized assays are warranted to fully elucidate their relative potencies and therapeutic advantages.

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-xyloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of pharmaceutical and biotechnological development, the responsible management of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Cyanidin 3-xyloside, a naturally occurring anthocyanin. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Disposal Information

While this compound is a natural pigment, it is associated with certain hazards. The following table summarizes crucial safety and disposal information. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using and to follow your institution's environmental health and safety (EHS) guidelines.

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/sprayP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Signal Word Warning[1]
Primary Disposal Guideline Dispose of in accordance with all applicable federal, state, and local regulations.[2]
Personal Protective Equipment (PPE) Standard laboratory good industrial hygiene practices should be followed, including the use of appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. Adequate ventilation is recommended.[2]
Storage Store at 0-8°C or -20°C in an amber vial under an inert atmosphere.[1][3] It is sensitive to light and temperature.[3]
RCRA Hazard Class Not explicitly classified in the provided search results. Natural pigments are often not classified as hazardous waste under the Resource Conservation and Recovery Act (40 CFR 261).[2] However, always confirm with your institution's EHS department.

Standard Operating Procedure for this compound Disposal

The following protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

Experimental Protocol
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves).

    • Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a compatible material (e.g., a sealed, leak-proof plastic or glass container).

    • Do not mix this compound waste with other hazardous waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Waste Collection:

    • Solid Waste: For the dry powder form, handle with care to avoid creating dust.[2] Use a scoop or spatula for transfers. Place directly into the designated waste container.

    • Liquid Waste: For solutions containing this compound, collect them in a sealed, leak-proof container.[2] If the solvent is hazardous (e.g., flammable, corrosive, or toxic), the entire solution must be treated as hazardous waste.

    • Contaminated Materials: Place all contaminated disposable items, such as gloves, weighing boats, and paper towels, into the designated solid waste container.

  • Waste Labeling:

    • Clearly label the waste container with "this compound Waste" and the date of accumulation.

    • If the waste is a solution, list all components and their approximate concentrations on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[4]

    • Ensure the storage area is away from incompatible materials and general laboratory traffic.[2]

  • Disposal Request:

    • When the waste container is full or ready for disposal, contact your institution's EHS department or the designated waste management provider.[2]

    • Provide them with the completed waste label and any accompanying SDS.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Start: Generate This compound Waste B Is the waste mixed with other hazardous chemicals? A->B C Follow disposal procedures for the hazardous waste mixture. B->C Yes D Is the waste solid or liquid? B->D No H Contact EHS for pickup and disposal. C->H E Collect in a labeled, sealed container for solid waste. D->E Solid F Collect in a labeled, sealed container for liquid waste. D->F Liquid G Store in designated satellite accumulation area. E->G F->G G->H I End H->I

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Cyanidin 3-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Cyanidin 3-xyloside, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. This compound is associated with skin irritation, serious eye irritation, and potential respiratory irritation. Adherence to the following PPE guidelines is mandatory.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Check manufacturer's compatibility chart.To prevent skin contact and irritation (H315).
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.To protect against eye irritation or serious eye damage (H319).
Respiratory Protection NIOSH-approved respiratorUse in poorly ventilated areas or when generating dust.To prevent respiratory tract irritation (H335).
Body Protection Laboratory coatStandard cotton or synthetic lab coat.To protect skin and clothing from accidental spills.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step workflow outlines the key stages from preparation to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_area Ensure safety measures are in place weigh Weigh the required amount of this compound prep_area->weigh Proceed with handling dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate After experiment completion dispose_waste Dispose of waste in labeled hazardous waste container decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : Unused this compound and any materials that have come into direct contact with it (e.g., pipette tips, gloves, weigh boats) should be considered chemical waste.

  • Containment : All solid and liquid waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and the associated hazards (Irritant).

  • Disposal Route : Dispose of the waste container through your institution's official chemical waste disposal program.[1] Do not dispose of this compound down the drain or in regular trash. For significant quantities, it is advisable to refer to the manufacturer or supplier for any specific recovery or recycling information.[1]

By adhering to these safety and logistical guidelines, laboratory personnel can significantly mitigate the risks associated with the handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.